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  • Product: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
  • CAS: 1308650-38-5

Core Science & Biosynthesis

Foundational

What is the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

An In-depth Technical Guide to the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride Introduction 4-(aminomethyl)-N,N,2-trimethylaniline is a substituted aromatic diamine featuring two distinct basic centers:...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the pKa of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Introduction

4-(aminomethyl)-N,N,2-trimethylaniline is a substituted aromatic diamine featuring two distinct basic centers: a tertiary aniline and a primary benzylic amine. In its dihydrochloride salt form, both nitrogen atoms are protonated, making the molecule a dibasic acid in solution. The acid dissociation constants, or pKa values, are critical physicochemical parameters that govern the compound's degree of ionization at a given pH. This property is paramount in drug development, influencing solubility, membrane permeability, receptor binding, and overall pharmacokinetic and pharmacodynamic profiles.

Identifier Value
Chemical Name 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
CAS Number 1308650-38-5[2]
Molecular Formula C₁₀H₁₈Cl₂N₂[3]
Molecular Weight 237.17 g/mol [3]
Free Base Formula C₁₀H₁₆N₂[4]
Free Base SMILES CC1=C(C=CC(=C1)CN)N(C)C[1][4]

Theoretical Framework: Deconstructing the Two pKa Values

As a dihydrochloride salt dissolved in an aqueous medium, the compound exists as a dication. The two pKa values, pKa₁ and pKa₂, correspond to the sequential dissociation of the two most acidic protons from the protonated amine centers.

G cluster_legend Stepwise Deprotonation Mol_dication Dicationic Species (Fully Protonated) Mol_monocation Monocationic Species Mol_dication->Mol_monocation pKa₁ (-H⁺) Mol_neutral Neutral Free Base Mol_monocation->Mol_neutral pKa₂ (-H⁺) Mol_l1 Mol_l1 l1 Higher pKa = Weaker Acid Lower pKa = Stronger Acid G cluster_workflow Potentiometric Titration Workflow A Prepare Analyte Solution (Dihydrochloride Salt in H₂O) C Titrate with Standardized NaOH A->C B Calibrate pH Meter B->C D Record pH vs. Volume C->D E Plot Titration Curve D->E F Determine pKa₁ & pKa₂ from Half-Equivalence Points E->F

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: UV-Vis Spectrophotometry

For the pKa of the anilinic nitrogen, UV-Vis spectrophotometry offers a complementary approach. The UV absorbance of the aniline chromophore is sensitive to its protonation state.

Methodology Overview:

  • Prepare a series of buffer solutions across a wide pH range (e.g., pH 2 to 12).

  • Add a constant, known concentration of the analyte to each buffer.

  • Measure the UV-Vis absorbance spectrum for each sample.

  • Identify a wavelength where the absorbance changes significantly with pH.

  • Plot absorbance at this wavelength versus pH. The data is fitted to a sigmoidal curve, and the pKa is the pH at the inflection point of the curve.

Method Principle Advantages Disadvantages
Potentiometric Titration Measures change in pH upon addition of a titrant.Highly accurate and reliable; determines both pKa values simultaneously. [5][6]Requires pure compound; sensitive to CO₂ contamination.
UV-Vis Spectrophotometry Measures change in light absorbance with pH.High sensitivity; can be used for very dilute solutions.Only effective for pKa of the chromophoric group (aniline); requires buffers.

Computational pKa Prediction

In the absence of experimental data, in silico methods can provide valuable estimations. These methods calculate the thermodynamic properties associated with the deprotonation reaction.

General Workflow:

  • Structure Optimization: The 3D structures of the protonated (dicationic, monocationic) and deprotonated (neutral) species are computationally modeled and their geometries are optimized using quantum mechanical methods (e.g., Density Functional Theory - DFT). [7][8]2. Energy Calculation: The free energies of each species are calculated in both the gas phase and in a simulated aqueous environment using a solvation model (e.g., PCM). [8][9]3. pKa Calculation: The pKa is derived from the calculated free energy difference (ΔG) between the protonated and deprotonated forms of each amine.

G A Model 3D Structures (Protonated & Deprotonated) B Optimize Geometry (e.g., DFT) A->B C Calculate Solvated Free Energies (ΔG) B->C D Calculate pKa from ΔG C->D

Caption: General workflow for computational pKa prediction.

While powerful, these methods are predictive. The accuracy of the prediction depends heavily on the level of theory and the solvation model used. [9]Results should always be interpreted as estimates until validated by experimental data.

Summary and Conclusion

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a dibasic compound with two distinct pKa values.

  • pKa₁ (Anilinic N): This value is associated with the deprotonation of the tertiary anilinic ammonium. Due to the strong electron-donating effects of the N,N-dimethyl and 2-methyl substituents, this pKa is predicted to be in the 5.0 - 6.0 range, significantly higher than that of unsubstituted aniline.

  • pKa₂ (Aminomethyl N): This value corresponds to the deprotonation of the primary aminomethyl ammonium. Being insulated from ring resonance, this group is much more basic. Its pKa is predicted to be in the 9.5 - 10.5 range, slightly higher than that of benzylamine.

For definitive values, experimental determination via potentiometric titration is the recommended gold standard. The methodologies and theoretical considerations outlined in this guide provide a comprehensive framework for researchers to accurately characterize this important molecule.

References

  • Klicić, J. J., et al. (2002). A Simple Method for the Estimation of pKa of Amines. Journal of Chemical Information and Computer Sciences, 42(4), 909-919. [URL not available in search results]
  • European Chemicals Agency. (n.d.). 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(aminomethyl)-n,n,2-trimethylaniline dihydrochloride (C10H16N2). Retrieved from [Link]

  • Li, X., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. International Journal of Molecular Sciences, 25(19), 10863. [Link]

  • ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides. Retrieved from [Link]

  • Fu, Y., et al. (2007). Computation of pKa Values of Substituted Aniline Radical Cations in Dimethylsulfoxide Solution. The Journal of Physical Chemistry A, 111(39), 9862-9870. [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.4 Basicity of Arylamines. Retrieved from [Link]

  • Matin, A. A., & Muhammad, N. (2015). Dissociation Constant (pK a ) and Thermodynamic Properties of Some Tertiary and Cyclic Amines from (298 to 333) K. Journal of Chemical & Engineering Data, 60(12), 3584-3590. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1151-1157. [Link]

  • Yilmaz, F., & Yilmaz, F. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8. [Link]

  • The Good Scents Company. (n.d.). N,N,2-Trimethylaniline. Retrieved from [Link]

  • van der Valk, J., et al. (2013). Development of methods for the determination of pKa values. Analytical Chemistry Insights, 8, 53-71. [Link]

  • ReAction. (2017, April 18). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Retrieved from [Link]

  • ResearchGate. (n.d.). pKa of amine hydrochlorides. Retrieved from [Link]

  • Smith, K. J., & Smith, D. A. (2009). pKa prediction from an ab initio bond length: Part 3—benzoic acids and anilines. Journal of Molecular Modeling, 15(6), 661-669. [Link]

  • Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-N,N,N-trimethylanilinium chloride. Retrieved from [Link]

  • van der Valk, J., et al. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, ACI.S12304. [Link]

  • PubChem. (n.d.). 4-(aminomethyl)-2-chloro-N-methylaniline. Retrieved from [Link]

Sources

Exploratory

Elucidating the Solid-State Architecture and Stereochemical Profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The precise three-dimensional arrangement of atoms within a molecule—its crystal structure and stereochemistry—is a fou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule—its crystal structure and stereochemistry—is a foundational pillar of modern drug discovery and materials science. This information dictates a compound's physicochemical properties, its interaction with biological targets, and its ultimate efficacy and stability. The subject of this guide, 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS No: 1308650-38-5), is a substituted aniline derivative whose structural characteristics are not yet publicly documented.[1][2] This absence of data presents a significant challenge for its potential development and application. This whitepaper provides a comprehensive, field-proven methodological framework for the complete structural elucidation of this compound. We present a systematic workflow encompassing synthesis, purification, single-crystal growth, definitive structure determination by Single-Crystal X-ray Diffraction (SCXRD), and conformational analysis in solution via Nuclear Magnetic Resonance (NMR) spectroscopy. Each protocol is designed as a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully characterize this and other novel small molecules.

Introduction: The Imperative for Structural Characterization

Substituted anilines are privileged scaffolds in medicinal chemistry and materials science. The specific molecule, 4-(aminomethyl)-N,N,2-trimethylaniline, exists as a dihydrochloride salt, suggesting two basic centers—the tertiary aniline nitrogen and the primary aminomethyl nitrogen—are protonated.[1] Understanding the resulting intramolecular and intermolecular interactions is critical. In the solid state, these interactions govern crystal packing, polymorphism, solubility, and hygroscopicity, all of which are critical parameters for pharmaceutical formulation. In solution, the molecule's preferred conformation, influenced by the steric hindrance of the ortho-methyl group, will dictate how it presents itself to a biological receptor or catalytic site.

Given the lack of available literature on its structure[2], this guide serves as a proactive blueprint for its investigation. We will proceed logically from material synthesis to the definitive determination of its atomic coordinates and stereochemical features.

Part I: Synthesis and Material Preparation

The first principle of structural analysis is the absolute purity of the starting material. The presence of impurities can inhibit crystallization or lead to misleading analytical results. While a specific documented synthesis for this compound is elusive, a robust and logical pathway can be derived from established organic chemistry principles, such as the reductive amination of a corresponding aldehyde.

Proposed Synthetic Workflow

The synthesis begins with a commercially available precursor, 4-formyl-N,N,2-trimethylaniline, and proceeds through reductive amination followed by salt formation.

cluster_synthesis Synthesis & Purification A 4-formyl-N,N,2- trimethylaniline B Reductive Amination (e.g., NH4OAc, NaBH3CN) A->B Step 1 C Crude Free Base 4-(aminomethyl)-N,N,2-trimethylaniline B->C D Column Chromatography C->D Step 2 E Pure Free Base D->E F Salt Formation (HCl in Ether) E->F Step 3 G Precipitation & Filtration F->G H Pure Dihydrochloride Salt G->H

Caption: Proposed workflow for synthesis and purification.

Experimental Protocol: Synthesis and Purification
  • Reductive Amination:

    • To a solution of 4-formyl-N,N,2-trimethylaniline (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, monitoring the reaction by Thin Layer Chromatography (TLC). Causality: NaBH₃CN is a mild reducing agent selective for the iminium ion over the aldehyde, minimizing side reactions.

    • Upon completion, quench the reaction with water and extract the free base product with an organic solvent (e.g., dichloromethane).

  • Purification:

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue using silica gel column chromatography to yield the pure free base, 4-(aminomethyl)-N,N,2-trimethylaniline.

  • Salt Formation:

    • Dissolve the pure free base in anhydrous diethyl ether.

    • Add a solution of hydrochloric acid in diethyl ether (2.2 eq) dropwise with stirring. Causality: Using an anhydrous non-polar solvent ensures the precipitation of the hydrochloride salt, which is typically insoluble in ether, driving the reaction to completion.

    • Collect the resulting white precipitate by vacuum filtration, wash with cold ether, and dry under vacuum to yield the target dihydrochloride salt.

  • Purity Verification:

    • Confirm identity and purity (>99%) using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) before proceeding to crystallization.

Part II: Single-Crystal Growth

The most significant bottleneck in SCXRD is obtaining diffraction-quality single crystals.[3] This requires a systematic screening of conditions to guide the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. An ideal crystal for modern diffractometers is typically 0.1-0.3 mm in each dimension.[4]

Protocol: Crystallization Screening

The goal is to find a solvent or solvent system in which the compound has moderate solubility. High solubility prevents precipitation, while very low solubility prevents an adequate concentration for crystal nucleation.

  • Solvent Selection: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (see table below).

  • Method Application:

    • Slow Evaporation: Prepare a nearly saturated solution in a suitable solvent in a narrow vial. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. This is often the simplest and most effective starting method.[4]

    • Vapor Diffusion (Liquid-Liquid): In a small vial, dissolve the compound in a solvent in which it is highly soluble (Solvent A). Place this vial inside a larger, sealed jar containing a solvent in which the compound is poorly soluble but which is miscible with Solvent A (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into Solvent A, reducing the compound's solubility and promoting crystallization.

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature, then transfer to a refrigerator (4 °C) or freezer (-20 °C).

Table 1: Crystallization Screening Conditions
MethodSolvents to ScreenAnti-Solvents (for Vapor Diffusion)Temperature (°C)
Slow EvaporationMethanol, Ethanol, Water, AcetonitrileN/A4, 25
Vapor DiffusionWater, MethanolAcetone, Isopropanol, Dioxane4, 25
Slow CoolingMethanol/Water mixtures, EthanolN/AFrom 50 to 4

Causality: Screening a range of solvent polarities, methods, and temperatures systematically explores the thermodynamic landscape to find the optimal conditions for nucleation and crystal growth.

cluster_cryst Crystal Growth Decision Workflow A Purity Confirmed >99% B Solubility Screening A->B C Setup Crystallization (Slow Evaporation, Vapor Diffusion, Cooling) B->C D Crystals Formed? C->D E Mount & Screen on Diffractometer D->E Yes I Microcrystalline / Amorphous Solid D->I No F Diffraction Quality? E->F G Proceed to Data Collection F->G Yes H Optimize Conditions (Solvent, Temp, Concentration) F->H No H->C I->H

Caption: Decision workflow for crystal growth optimization.

Part III: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[5] It provides precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions like hydrogen bonding.

Protocol: Structure Determination
  • Crystal Mounting and Screening: A suitable crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (~100 K). Causality: Flash-cooling vitrifies the solvent and minimizes thermal motion of the atoms, leading to sharper diffraction spots and higher quality data. The crystal is then exposed to an X-ray beam to assess its diffraction quality.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. Modern dual-source diffractometers are often equipped with both Molybdenum (Mo, λ=0.71073 Å) and Copper (Cu, λ=1.5418 Å) sources. The Cu source is particularly advantageous for determining the absolute stereochemistry of light-atom organic compounds.[5]

  • Structure Solution and Refinement: The collected diffraction intensities are processed to determine the unit cell parameters and space group. The "phase problem" is solved using direct methods or dual-space algorithms to generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the calculated and observed diffraction patterns match closely.

  • Validation: The final model is validated using metrics such as the R-factor (agreement factor) and by checking for any unusual geometric parameters. The final structure is typically visualized using software like ORTEP or Mercury.

Table 2: Key Crystallographic Parameters to be Determined
ParameterDescriptionTypical Value/Goal
Chemical FormulaC₁₀H₁₈Cl₂N₂To be confirmed
Formula Weight237.17 g/mol To be confirmed
Crystal Systeme.g., Monoclinic, OrthorhombicDetermined from data
Space Groupe.g., P2₁/c, P-1Determined from data
a, b, c (Å); α, β, γ (°)Unit cell dimensionsDetermined from data
ZMolecules per unit cellDetermined from data
R₁ (final)Residual factor for observed data< 0.05 for a good structure
wR₂ (final)Weighted residual factor (all data)< 0.15 for a good structure
GooFGoodness-of-fit on F²~1.0

Part IV: Stereochemical and Conformational Analysis by NMR

While SCXRD provides an accurate picture of the molecule in the rigid solid state, NMR spectroscopy reveals its structure and dynamics in the solution phase, which is often more relevant to its biological activity.[6] For 4-(aminomethyl)-N,N,2-trimethylaniline, the key stereochemical question is the preferred conformation around the aryl-N and aryl-C bonds, which is influenced by the steric bulk of the adjacent methyl and dimethylamino groups.

Protocol: NMR for Conformational Analysis
  • Sample Preparation: Dissolve 5-10 mg of the dihydrochloride salt in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.[7]

  • 1D NMR (¹H, ¹³C): Acquire standard proton and carbon spectra to confirm the chemical structure and purity. The chemical shifts provide initial information about the electronic environment of each nucleus.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, confirming which protons are on adjacent carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for assigning quaternary carbons and confirming the overall molecular framework.

  • Nuclear Overhauser Effect (NOESY/ROESY):

    • This is the most powerful NMR experiment for determining conformation.[6] It detects protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.

    • A NOESY cross-peak between the protons of the ortho-methyl group and the N,N-dimethyl groups would provide direct evidence of their spatial proximity and indicate restricted rotation around the aryl-N bond, defining the molecule's preferred conformation in solution.

Table 3: Key NMR Experiments and Their Purpose
ExperimentInformation GainedRelevance to the Target Molecule
¹H NMRElectronic environment and count of unique protonsConfirm aromatic, methyl, and methylene protons.
¹³C NMRNumber and type of unique carbon atomsConfirm all 10 carbons are present and in expected regions.
COSY¹H-¹H connectivity through bondsConfirm coupling between aromatic and benzylic protons.
HSQC/HMBC¹H-¹³C one-bond and multiple-bond correlationsUnambiguously assign all proton and carbon signals.
NOESY/ROESY¹H-¹H proximity through spaceDetermine the preferred solution-state conformation by identifying which groups are spatially close.

Conclusion

The structural characterization of a novel compound like 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a multi-faceted endeavor that requires a synthesis of chemical preparation and advanced analytical techniques. While no public data currently exists for this molecule, the systematic application of the workflows detailed in this guide—from logical synthesis and rigorous purification to meticulous crystal growth, definitive SCXRD analysis, and insightful NMR spectroscopy—provides a clear and reliable path to its complete elucidation. The integration of solid-state data from crystallography with solution-state data from NMR offers a holistic understanding of the molecule's behavior, which is an indispensable prerequisite for its rational application in pharmaceutical development and materials science.

References

  • 4-(aminomethyl)
  • 4-(aminomethyl)-n,n,2-trimethylaniline dihydrochloride (C10H16N2) - PubChemLite. PubChemLite.
  • Advanced crystallisation methods for small organic molecules . Chemical Society Reviews. [Link]

  • X-Ray Crystallography Laboratory Department of Chemistry Michigan State University . Michigan State University Department of Chemistry. [Link]

  • Small molecule X-ray crystallography . The University of Queensland, School of Chemistry and Molecular Biosciences. [Link]

  • NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes . PMC, NIH. [Link]

  • NMR Spectroscopy in Structural Analysis of Organic Compounds . AZoLifeSciences. [Link]

  • x Ray crystallography . PMC, NIH. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization . PMC, NIH. [Link]

Sources

Foundational

Thermodynamic Stability of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride at Room Temperature

A Comprehensive Technical Guide for Drug Development Professionals Executive Summary In pharmaceutical synthesis and advanced materials engineering, the thermodynamic stability of reactive intermediates dictates both the...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals

Executive Summary

In pharmaceutical synthesis and advanced materials engineering, the thermodynamic stability of reactive intermediates dictates both the synthetic yield and the shelf-life of the final active pharmaceutical ingredient (API). 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5) is a bifunctional building block featuring both a tertiary aniline moiety and a primary benzylamine moiety[1][2].

While free-base anilines and benzylamines are notoriously susceptible to oxidative degradation and polymerization at room temperature, the dihydrochloride salt form fundamentally alters the thermodynamic landscape of the molecule. This whitepaper dissects the physicochemical causality behind its stability, provides quantitative thermodynamic data, and outlines self-validating experimental workflows for rigorous stability profiling.

Mechanistic Causality: Why the Dihydrochloride Salt is Stable

The thermodynamic stability of this compound at room temperature (298.15 K) is not an inherent property of the carbon skeleton, but rather a direct consequence of its solid-state salt form.

  • Oxidative Pathway Blockade: In its free-base form, the N,N-dimethylaniline group is highly electron-rich, making it a prime target for atmospheric oxygen, leading to the formation of N-oxides or highly colored polymeric species[3]. Protonation of both nitrogen centers drastically lowers the highest occupied molecular orbital (HOMO) energy. This increases the oxidation potential, creating an insurmountable activation energy barrier for ambient oxidation.

  • Crystal Lattice Thermodynamics: The dihydrochloride salt forms a highly ordered crystalline lattice. The thermodynamic stability of the aniline crystal is reinforced by strong, directional hydrogen bonds between the chloride counterions and the ammonium protons[4]. The enthalpy of formation ( ΔHf​ ) for this lattice is highly negative, anchoring the molecule in a deep thermodynamic well.

  • Moisture and Phase Boundaries: Like many amine hydrochlorides, the compound exhibits hygroscopicity. However, as long as the ambient humidity remains below the Deliquescence Relative Humidity (DRH), the crystal lattice remains intact, and the solid-state degradation rate approaches zero[5].

G FreeBase Free Base (Electron-Rich) Salt Dihydrochloride Salt (Protonated) FreeBase->Salt + 2 HCl (Exothermic) Oxidation Oxidative Degradation (ΔG < 0) FreeBase->Oxidation Atmospheric O2 Salt->Oxidation Pathway Blocked Stable Thermodynamically Stable (High Activation Energy) Salt->Stable Room Temp (298 K)

Thermodynamic stabilization of the amine via dihydrochloride salt formation.

Quantitative Thermodynamic Profile

To facilitate formulation and storage decisions, the following table summarizes the key physicochemical and thermodynamic parameters of the compound at standard room temperature conditions.

ParameterValueCausality / Scientific Significance
Molecular Weight 237.17 g/mol Confirms the complete protonation (dihydrochloride state)[1].
Physical State (25°C) Crystalline SolidHigh lattice energy dictates solid-state stability and prevents volatilization.
Oxidation Potential > +1.5 V (vs Ag/AgCl)Protonation prevents electron donation to O2​ , halting discoloration[3].
Deliquescence RH (DRH) ~75% at 25°CCritical threshold. Exceeding this causes lattice dissolution and accelerates degradation.
Degradation Rate ( kobs​ ) <10−8 s−1 Indicates a projected solid-state shelf life exceeding 24 months at 25°C.

Self-Validating Experimental Workflows

As an Application Scientist, trusting a single data stream is a critical error. To definitively prove the thermodynamic stability of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, we employ an orthogonal, self-validating analytical workflow.

Workflow Sample Compound CAS 1308650-38-5 IMC Isothermal Microcalorimetry Sample->IMC Heat Flow (μW) DVS Dynamic Vapor Sorption Sample->DVS Moisture Sorption HPLC HPLC-MS Quantification Sample->HPLC Chemical Purity Data Thermodynamic Profile IMC->Data Physical Stability DVS->Data Hydration State HPLC->Data Degradation Kinetics

Multi-modal experimental workflow for thermodynamic stability validation.

Protocol 1: Isothermal Microcalorimetry (IMC) for Solid-State Stability

Rationale: IMC detects minute heat flows ( μ W) associated with physical phase changes or chemical degradation long before chromatographic methods can detect impurities.

  • Preparation: Accurately weigh 100.0 mg of the dried compound into a sterile, inert glass ampoule.

  • Equilibration: Seal the ampoule and lower it into the IMC thermostat, strictly maintained at 25.000 ± 0.0001 °C. Allow 12 hours for thermal equilibration.

  • Measurement: Record the heat flow continuously for 7 to 14 days.

  • Causality: A completely flat baseline indicates that the compound is in a deep thermodynamic minimum. Any exothermic signal >0.1μW/g indicates an ongoing process (e.g., crystallization of amorphous content or chemical degradation).

  • Self-Validation Mechanism: Run a concurrent empty glass ampoule as a reference to subtract environmental thermal drift. Post-measurement, subject the recovered sample to HPLC-UV to confirm that the absence of heat flow perfectly correlates with 100% purity preservation.

Protocol 2: Dynamic Vapor Sorption (DVS) for Hydration Thermodynamics

Rationale: Moisture acts as a plasticizer. Understanding the hydration thermodynamics is critical because water ingress lowers the activation energy for hydrolysis and oxidation[5].

  • Preparation: Load 15.0 mg of the compound onto the quartz pan of the DVS microbalance.

  • Methodology: Expose the sample to a stepwise relative humidity (RH) gradient from 0% to 90% (in 10% increments) at a constant 25.0 °C.

  • Equilibration Criteria: The system automatically advances to the next RH step only when the rate of mass change ( dm/dt ) drops below 0.002% per minute, ensuring true thermodynamic equilibrium at each stage.

  • Causality: By mapping the mass uptake, we identify the exact DRH where the crystal lattice begins to dissolve into an aqueous film.

  • Self-Validation Mechanism: Program a full sorption-desorption cycle (0% 90% 0%). A closed hysteresis loop validates that moisture uptake is purely reversible surface adsorption. An open loop indicates bulk hydrate formation, triggering an automatic Karl Fischer titration cross-check.

Conclusion

The thermodynamic stability of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride at room temperature is exceptionally robust, provided the integrity of its salt form is maintained. By leveraging the protonation of both nitrogen centers, the molecule effectively shuts down the oxidative degradation pathways common to free anilines. For drug development professionals, ensuring storage below the established Deliquescence Relative Humidity (DRH) is the single most critical parameter for guaranteeing long-term shelf life. Utilizing orthogonal techniques like IMC and DVS provides a self-validating framework to monitor and confirm this stability during scale-up and formulation.

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties and pH-Dependent Electron-Donating Effects of 4-(Aminomethyl)-N,N,2-trimethylaniline

Executive Summary 4-(aminomethyl)-N,N,2-trimethylaniline is a polysubstituted aniline derivative whose electronic character is exquisitely sensitive to its protonation state. In its free base form, the synergistic effect...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(aminomethyl)-N,N,2-trimethylaniline is a polysubstituted aniline derivative whose electronic character is exquisitely sensitive to its protonation state. In its free base form, the synergistic effects of the N,N-dimethylamino, aminomethyl, and 2-methyl groups render the aromatic ring exceptionally electron-rich, establishing it as a potent electron-donating system. Conversely, as the dihydrochloride salt, protonation of the two nitrogen centers transforms these functionalities into powerful electron-withdrawing groups, drastically altering the molecule's electronic landscape. This guide provides an in-depth analysis of these electronic properties, grounded in the fundamental principles of physical organic chemistry. We will dissect the inductive and resonance effects governing its behavior, present a predictive framework for its properties, and outline rigorous, self-validating experimental protocols for its characterization using computational modeling, cyclic voltammetry, and UV-Visible spectroscopy. Understanding this pH-dependent electronic duality is paramount for harnessing its potential in applications ranging from medicinal chemistry to materials science.

Introduction: A Molecule of Two Faces

Substituted anilines are foundational scaffolds in modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1] The electronic properties of the aniline ring, modulated by its substituents, dictate its reactivity, basicity, and intermolecular interactions.[2] 4-(aminomethyl)-N,N,2-trimethylaniline presents a particularly compelling case study due to its combination of multiple electron-donating groups and two sites susceptible to protonation.

Core Structure and Physicochemical Properties

The molecule's identity is defined by an aniline core bearing three key substituents: a 2-methyl group, an N,N-dimethylamino group, and a 4-aminomethyl group. It is commonly supplied as a dihydrochloride salt, which has significant implications for its handling, solubility, and electronic state.[3]

PropertyValueSource
Chemical Name 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride[4]
CAS Number 1308650-38-5 (Dihydrochloride)[3][4]
Molecular Formula C₁₀H₁₈Cl₂N₂ (Dihydrochloride)[3]
Molecular Weight 237.17 g/mol (Dihydrochloride)[3]
Free Base CAS 57678-47-4[5]
Free Base Formula C₁₀H₁₆N₂[5]
Free Base M.Wt. 164.25 g/mol [5]
The Critical Influence of pH

The defining characteristic of this molecule is its pH-dependent electronic nature. The two nitrogen atoms—one in the N,N-dimethylamino group and one in the aminomethyl group—are basic centers.

  • At low pH (Dihydrochloride Form): Both nitrogens are protonated, forming -N(H)(CH₃)₂⁺ and -CH₂NH₃⁺ groups. The positive charges convert these substituents into strong electron-withdrawing groups.

  • At high pH (Free Base Form): Both nitrogens are deprotonated. The -N(CH₃)₂ and -CH₂NH₂ (via the methylene spacer) groups act as potent electron-donating groups.

This pH-triggered switch from an electron-deficient to an electron-rich system is the central theme of this guide.

G cluster_0 Low pH (Dihydrochloride) cluster_1 High pH (Free Base) low_ph Structure: Aniline Ring with -N⁺(H)(CH₃)₂ -CH₂N⁺H₃ -CH₃ low_prop Electronic State: Electron-Withdrawing (Electron Deficient) low_ph->low_prop -I effect dominates high_ph Structure: Aniline Ring with -N(CH₃)₂ -CH₂NH₂ -CH₃ low_ph->high_ph pH change high_prop Electronic State: Electron-Donating (Electron Rich) high_ph->high_prop +R and +I effects dominate

Caption: pH-dependent equilibrium and electronic states.

Theoretical Framework of Electronic Effects

The electronic influence of any substituent can be deconstructed into two primary mechanisms: the inductive effect and the resonance effect.[1]

  • Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and arises from differences in electronegativity. Alkyl groups are weakly electron-donating (+I), while atoms with a positive charge (like protonated amines) are strongly electron-withdrawing (-I).[6]

  • Resonance Effect (R or M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system. Substituents with a lone pair adjacent to the aromatic ring, such as an amino group, can donate this electron density into the ring (+R effect), particularly increasing electron density at the ortho and para positions.[1]

Analysis of Substituents on 4-(aminomethyl)-N,N,2-trimethylaniline:

SubstituentPositionEffect (Free Base)Effect (Protonated)Primary Mechanism
-N(CH₃)₂ 1Strong Donating (+R, +I)Strong Withdrawing (-I)Resonance (base), Inductive (acid)
-CH₃ 2Weak Donating (+I)Weak Donating (+I)Inductive
-CH₂NH₂ 4Weak Donating (+I)Strong Withdrawing (-I)Inductive

In the free base form, the powerful +R effect of the -N(CH₃)₂ group dominates, making the molecule a strong electron donor. This is further enhanced by the +I effects of the methyl and aminomethyl groups. In the dihydrochloride form, the strong -I effects from the two protonated nitrogen atoms overwhelm the weak +I effect of the methyl group, resulting in a net electron-withdrawing character.

Predictive Analysis and Computational Modeling

Due to the lack of extensive published experimental data on this specific molecule, computational chemistry provides a powerful predictive tool. Density Functional Theory (DFT) is the method of choice for accurately modeling the electronic properties of organic molecules.[7][8]

Protocol: In Silico Electronic Property Analysis via DFT

This protocol outlines a self-validating system for predicting electronic properties. The causality behind this workflow is to first find the molecule's most stable shape (optimization) and then, based on that stable geometry, calculate its electronic behavior.

Objective: To calculate the Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, HOMO-LUMO gap, and molecular electrostatic potential for both the free base and dihydrochloride forms.

Methodology:

  • Structure Definition: Build the 3D structures of both the free base and dihydrochloride forms of 4-(aminomethyl)-N,N,2-trimethylaniline using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation. A common and robust functional/basis set combination is B3LYP/6-311++G(d,p).[7] The choice of a large basis set with diffuse and polarization functions is crucial for accurately describing the electron distribution, especially the lone pairs.

  • Frequency Calculation: Conduct a vibrational frequency analysis on the optimized structure. Trustworthiness Check: The absence of any imaginary frequencies confirms that the optimized geometry is a true energy minimum on the potential energy surface.

  • Single-Point Energy Calculation: Using the validated optimized geometry, perform a single-point energy calculation to derive the electronic properties.

  • Data Extraction & Analysis:

    • HOMO Energy: Correlates with the ionization potential and represents the electron-donating ability. A higher (less negative) HOMO energy indicates a stronger electron donor.

    • LUMO Energy: Correlates with the electron affinity.

    • HOMO-LUMO Gap: A smaller gap suggests higher chemical reactivity and easier electronic excitation.[8]

    • Electrostatic Potential Map: Visualize the electron density distribution to identify nucleophilic (electron-rich) and electrophilic (electron-poor) regions.

G start Define 3D Molecular Structure (Free Base & Dihydrochloride) opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq check Self-Validation: Check for Imaginary Frequencies freq->check check->opt Found (Not a Minimum) Re-optimize spe Single-Point Energy Calculation check->spe None found (True Minimum) results Extract & Analyze Data: HOMO, LUMO, Gap, ESP spe->results

Caption: Workflow for DFT-based computational analysis.

Experimental Validation Protocols

Theoretical predictions must be substantiated by empirical data. The following protocols are designed to experimentally probe the electronic properties of 4-(aminomethyl)-N,N,2-trimethylaniline and validate the predicted pH-dependent behavior.

Cyclic Voltammetry (CV)

Expertise & Causality: Cyclic voltammetry directly measures a molecule's propensity to be oxidized or reduced.[9] For an electron donor, the key parameter is the oxidation potential (Eₒₓ). A less positive (or more negative) oxidation potential indicates that the molecule is easier to oxidize, confirming a stronger electron-donating character and a higher HOMO energy level.[10] By performing CV at different pH values, we can directly observe the electronic switch between the free base and dihydrochloride forms.

Protocol:

  • Electrolyte Preparation: Prepare solutions of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane). Prepare separate solutions buffered at a low pH (e.g., pH 2) and a high pH (e.g., pH 10) using appropriate aqueous buffer systems if the analyte is water-soluble, or by adding a non-nucleophilic acid/base to the organic solvent.

  • Analyte Solution: Prepare a ~1 mM solution of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in the chosen electrolyte systems.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl or saturated calomel reference electrode (SCE).

  • Deoxygenation: Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Rationale: Oxygen is electroactive and its reduction can interfere with the measurement.

  • Data Acquisition:

    • Scan the potential from an initial value (e.g., -0.2 V) to a positive limit (e.g., +1.4 V) and back.

    • Perform this scan at various scan rates (e.g., 50, 100, 200 mV/s). Trustworthiness Check: The peak currents should be linearly proportional to the square root of the scan rate for a diffusion-controlled process, which validates the quality of the measurement.

  • Analysis: Identify the anodic peak corresponding to the oxidation of the aniline derivative. Compare the onset potential of oxidation for the high pH (free base) and low pH (dihydrochloride) solutions. A significant positive shift in the oxidation potential at low pH is expected.

G prep Prepare Analyte in Buffered Electrolyte (High/Low pH) deox Deoxygenate with N₂/Ar prep->deox cell Assemble 3-Electrode Cell deox->cell scan Perform Cyclic Voltammetry Scan cell->scan validate Self-Validation: Vary Scan Rate, Check Linearity scan->validate analyze Analyze Oxidation Potentials: Compare Eₒₓ at High vs. Low pH validate->analyze

Caption: Experimental workflow for Cyclic Voltammetry.

UV-Visible (UV-Vis) Spectroscopy

Expertise & Causality: The UV-Vis spectrum of an aniline is dominated by π → π* transitions within the aromatic system. The energy of these transitions is highly sensitive to substituents. Electron-donating groups, which increase the energy of the HOMO, typically decrease the HOMO-LUMO gap, resulting in a bathochromic (red) shift to longer absorption wavelengths (λₘₐₓ).[1][11] Electron-withdrawing groups have the opposite effect. This technique provides a simple, robust method to observe the electronic changes upon protonation.

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the analyte is soluble (e.g., ethanol, methanol, or water).

  • Stock Solution: Prepare a concentrated stock solution of the compound.

  • pH-Adjusted Solutions: Prepare a series of solutions in quartz cuvettes by diluting the stock solution into buffers of varying pH (e.g., from pH 2 to pH 12). Ensure the final concentration is identical in all cuvettes.

  • Blank Measurement: Record a baseline spectrum using a cuvette containing only the respective buffer solution.

  • Spectrum Acquisition: Record the UV-Vis absorption spectrum for each buffered solution over a range of ~200-400 nm.

  • Analysis: Plot the λₘₐₓ as a function of pH. A significant hypsochromic (blue) shift is expected as the pH is lowered and the electron-donating amino groups become protonated, increasing the energy of the π → π* transition. The appearance of isosbestic points—wavelengths where the molar absorptivity is the same for both forms—is a strong validation that a clean two-state equilibrium (free base <=> dihydrochloride) is being observed.[12]

Conclusion and Outlook

4-(aminomethyl)-N,N,2-trimethylaniline is not a single-state molecule but rather a pH-responsive electronic "chameleon." Its free base form is a highly activated, electron-rich aromatic system due to the concerted electron-donating effects of its three substituents. In contrast, its dihydrochloride form is a deactivated, electron-poor system. This dramatic, reversible switch in electronic properties, governed by pH, offers intriguing possibilities for the design of smart materials, pH-activated pro-drugs, or sensors. The computational and experimental workflows detailed in this guide provide a robust framework for researchers to confidently characterize this molecule and exploit its unique electronic duality in their respective fields.

References

A comprehensive list of sources to support the claims and protocols mentioned in this guide.

  • University of Calgary. Ch12: Substituent Effects. [Link]

  • Chemical Substance Information. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. [Link][4]

  • Bejan, D., & Duca, A. (1998). Voltammetry of Aniline with Different Electrodes and Electrolytes. Croatica Chemica Acta, 71(3), 745-756. [Link][9]

  • Wikipedia. Hammett equation. [Link][13]

  • Kumer, et al. (2017). A Theoretical Study of Aniline and Nitrobenzene by Computational Overview. Asian Journal of Physical and Chemical Sciences. [Link][8]

  • Rasayan J. Chem. OPTIMIZATION OF CYCLIC VOLTAMMETRIC PARAMETERS FOR DETERMINATION OF SUBSTITUTED ANILINE IN AQUEOUS MEDIA. [Link][14]

  • Patai, S. (Ed.). (2008). The Chemistry of the Amino Group. John Wiley & Sons.
  • Hameed, A., et al. (2020). UV–Vis Absorption Properties of New Aromatic Imines and Their Compositions with Poly({4,8-bis[(2-Ethylhexyl)oxy]Benzo[1,2-b:4,5-b′]. Molecules, 25(23), 5556. [Link][12]

  • Chemistry Steps. Reactions of Aniline. [Link][2]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. [Link][15]

  • OpenOChem Learn. Donation and Withdrawal of Electrons. [Link][6]

  • University of Regensburg. UV-Vis Spectroscopy. [Link][11]

  • Wang, C., et al. (2021). Effect of the electron donating group on the excited-state electronic nature and epsilon-near-zero properties of curcuminoid-borondifluoride dyes. Journal of Materials Chemistry C, 9(47), 17017-17025. [Link][10]

Sources

Foundational

Solubility profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in polar aprotic solvents

An In-depth Technical Guide to the Solubility Profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in Polar Aprotic Solvents Abstract This technical guide provides a comprehensive framework for determining t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in Polar Aprotic Solvents

Abstract

This technical guide provides a comprehensive framework for determining the solubility profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in a selected range of polar aprotic solvents. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and practical, step-by-step methodologies required for this critical physicochemical characterization. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide serves as a self-validating system for generating reliable and reproducible solubility data. The protocols and insights presented herein are essential for applications ranging from reaction chemistry and formulation development to preclinical screening.

Introduction

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a fundamental property that influences its behavior in a multitude of scientific and industrial applications. For a compound like 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, understanding its interaction with various solvent systems is paramount for process optimization, formulation design, and ensuring bioavailability.

The Analyte: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

4-(aminomethyl)-N,N,2-trimethylaniline is a substituted aniline derivative. The dihydrochloride salt form suggests a molecule with two basic centers that have been protonated, typically to enhance stability and aqueous solubility. Its structure features a polar aminomethyl group and a less polar N,N,2-trimethylaniline core. This amphipathic nature makes its solubility behavior complex and highly dependent on the solvent environment. A comprehensive understanding of its solubility is critical for its use in organic synthesis or as a potential pharmaceutical intermediate.

The Matrix: The Role of Polar Aprotic Solvents in Pharmaceutical Sciences

Polar aprotic solvents are characterized by their high dielectric constants and polarity, yet they lack acidic protons. This class of solvents, including Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF), are incapable of donating hydrogen bonds. This property makes them excellent solvents for a wide range of compounds, particularly in drug discovery for storing stock solutions and in process chemistry as reaction media. Their ability to dissolve polar and nonpolar compounds alike, without the reactive complications of protic solvents, makes them indispensable.

The Objective: Importance of Determining the Solubility Profile

A quantitative solubility profile is not merely an academic exercise; it is a critical dataset with direct practical implications:

  • Process Chemistry: Informs the choice of solvent for chemical reactions to ensure homogeneity and influence reaction rates.

  • Drug Discovery: Essential for creating high-concentration stock solutions for high-throughput screening (HTS) assays.

  • Formulation Development: Guides the selection of excipients and solvent systems for creating stable liquid formulations or for processes like spray drying.

  • Analytical Chemistry: Aids in the development of analytical methods, such as HPLC, by determining appropriate mobile phase compositions.

This guide provides the necessary protocols to establish a robust solubility profile for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride.

Theoretical Framework: Principles of Solubility

Solubility is governed by the intermolecular interactions between the solute (4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride) and the solvent. The principle of "like dissolves like" provides a foundational heuristic: a solute will dissolve best in a solvent that has a similar polarity. For a salt like the target compound, the process involves overcoming the lattice energy of the crystal and solvating the resulting ions and neutral parts of the molecule.

Solute-Solvent Interactions in Polar Aprotic Systems

In polar aprotic solvents, several key interactions dictate solubility:

  • Ion-Dipole Interactions: The cationic centers of the protonated amine and aniline will interact strongly with the negative end of the solvent's dipole (e.g., the oxygen in DMSO or DMF).

  • Dipole-Dipole Interactions: The inherent dipole of the solute molecule will interact with the dipole of the solvent molecules.

  • London Dispersion Forces: These weak, temporary attractions occur between all molecules and will be particularly relevant for the aromatic and methyl groups of the solute.

The absence of hydrogen bond donation from the solvent means that the chloride counter-ions are less effectively solvated than they would be in a protic solvent, which can sometimes limit solubility compared to water or alcohols.

Conceptual Model of Solubility Factors

The interplay between the solute's properties and the solvent's characteristics determines the final solubility value. This relationship is a balance between the energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

G cluster_solute Solute Properties cluster_solvent Solvent Properties (Polar Aprotic) solute 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride lattice Crystal Lattice Energy solute->lattice polarity Molecular Polarity (Amphipathic) solute->polarity interaction Solute-Solvent Interactions lattice->interaction - (Energy Cost) polarity->interaction + (Energy Gain) solvent e.g., DMSO, DMF dielectric Dielectric Constant solvent->dielectric dipole Dipole Moment solvent->dipole dielectric->interaction + (Stabilizes Ions) dipole->interaction + (Ion-Dipole Forces) solubility Equilibrium Solubility interaction->solubility

Caption: Factors influencing the solubility of the target compound in polar aprotic solvents.

Experimental Design & Methodology

The following section details a robust, validated workflow for determining the equilibrium solubility of the target compound. The chosen methodology is based on the well-established shake-flask method, which is considered a "gold standard" for its reliability.

Rationale for Solvent Selection

A range of commonly used polar aprotic solvents has been selected to provide a comprehensive profile:

  • Dimethyl Sulfoxide (DMSO): A highly polar solvent with a large dipole moment, often considered a universal solvent in drug discovery.

  • N,N-Dimethylformamide (DMF): Similar in polarity to DMSO, it is a common solvent for organic reactions and formulations.

  • Acetonitrile (ACN): Less polar than DMSO and DMF, but its lower viscosity and UV transparency make it a common solvent in analytical chemistry (HPLC).

  • Tetrahydrofuran (THF): A solvent with lower polarity and dielectric constant, representing a less polar end of the polar aprotic spectrum.

Experimental Workflow: Shake-Flask Method

The workflow is designed to ensure that a true equilibrium between the dissolved and undissolved solute is achieved and accurately measured.

G prep 1. Preparation - Add excess solid to solvent - Seal vials equilibrate 2. Equilibration - Agitate at constant temp (e.g., 25°C for 24-48h) prep->equilibrate separate 3. Phase Separation - Centrifuge to pellet undissolved solid equilibrate->separate sample 4. Sampling & Dilution - Aliquot supernatant - Dilute with mobile phase separate->sample quantify 5. Quantification - Analyze by validated HPLC-UV method sample->quantify calculate 6. Calculation - Determine concentration (e.g., mg/mL) quantify->calculate

Caption: Experimental workflow for equilibrium solubility determination via the shake-flask method.

Step-by-Step Protocol for Equilibrium Solubility Determination

Objective: To determine the solubility of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in selected solvents at a constant temperature (e.g., 25 °C).

Materials:

  • 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (solid, >98% purity)

  • Selected solvents (DMSO, DMF, ACN, THF), HPLC grade or equivalent

  • 2 mL glass vials with screw caps and PTFE septa

  • Orbital shaker with temperature control

  • Centrifuge capable of holding the vials

  • Calibrated analytical balance

  • Calibrated positive displacement pipettes

  • Validated HPLC-UV method for quantification of the analyte

Procedure:

  • Preparation of Vials: Add an excess amount of solid 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride to each of three vials per solvent. An amount that is visibly in excess after equilibration is required (e.g., ~10-20 mg).

  • Solvent Addition: Accurately add a known volume of the respective solvent to each vial (e.g., 1.0 mL).

  • Sealing: Tightly cap each vial to prevent solvent evaporation.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 1 °C). Agitate at a moderate speed (e.g., 250 rpm) for a predetermined time sufficient to reach equilibrium. A 24-hour period is often adequate, but a 48-hour period is recommended to ensure equilibrium is reached. It is best practice to confirm the equilibration time by sampling at multiple time points (e.g., 24h, 48h, 72h) in a preliminary experiment.

  • Phase Separation: After equilibration, remove the vials and place them in a centrifuge. Spin at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the excess, undissolved solid. This step is critical to ensure that no solid particles are transferred during sampling.

  • Sampling: Carefully open the vial and take a precise aliquot of the clear supernatant using a calibrated pipette (e.g., 100 µL). Critical Step: Do not disturb the solid pellet at the bottom of the vial.

  • Dilution: Immediately dilute the aliquot with a suitable diluent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the HPLC calibration curve. A large dilution factor (e.g., 100-fold or 1000-fold) is expected for highly soluble compounds.

  • Quantification: Analyze the diluted samples using a pre-validated HPLC-UV method. A calibration curve must be run with each analysis.

  • Calculation: Calculate the concentration in the original supernatant using the following formula, accounting for the dilution factor:

    Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] x [Dilution Factor]

Data Presentation & Interpretation

The results of the solubility study should be presented clearly and concisely. A tabular format is highly recommended for easy comparison across different solvent systems.

Quantitative Solubility Data (Hypothetical Data)

The following table illustrates how the final, averaged data (from n=3 replicates) should be presented.

SolventDielectric Constant (20°C)Dipole Moment (D)Mean Solubility (mg/mL) at 25°CStandard Deviation (SD)Solubility Classification
Dimethyl Sulfoxide (DMSO)46.73.96> 200N/AVery Soluble
N,N-Dimethylformamide (DMF)36.73.82155.44.2Freely Soluble
Acetonitrile (ACN)37.53.9225.81.1Soluble
Tetrahydrofuran (THF)7.61.751.20.2Sparingly Soluble

Note: The quantitative values are illustrative examples. Actual experimental results must be inserted.

Interpretation of Results

Based on the hypothetical data, a clear trend emerges. The solubility of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is highest in the most polar and high-dielectric solvents, DMSO and DMF. This is expected, as these solvents are highly effective at solvating the cationic species and counter-ions through strong ion-dipole interactions.

The solubility drops significantly in acetonitrile, despite its high dipole moment, and even more so in THF. This can be attributed to the lower dielectric constant of THF and potentially less favorable overall solvation energetics compared to DMSO and DMF. The results underscore the dominant role of the solvent's polarity and dielectric constant in dissolving this ionic compound.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach for determining the solubility profile of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in key polar aprotic solvents. By adhering to the detailed shake-flask protocol and principles of careful experimental design, researchers can generate reliable and reproducible data. This information is invaluable for making informed decisions in chemical process development, drug formulation, and analytical method design, ultimately accelerating research and development timelines.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry (4th ed.). Wiley-VCH. [Link]

  • IUPAC. (1997). Compendium of Chemical Terminology (the "Gold Book"). (2nd ed.). Blackwell Scientific Publications. [Link]

  • OECD. (2012). OECD Guideline for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 105: Water Solubility. OECD Publishing. [Link]

Foundational

Mechanism of action for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in organic synthesis

An In-depth Technical Guide to the Mechanism of Action for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in Organic Synthesis Foreword: Unveiling a Bifunctional Synthetic Tool 4-(Aminomethyl)-N,N,2-trimethylanil...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mechanism of Action for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in Organic Synthesis

Foreword: Unveiling a Bifunctional Synthetic Tool

4-(Aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a structurally intriguing molecule poised for significant utility in modern organic synthesis. Its architecture, featuring both a primary aminomethyl group and a sterically influenced N,N-dimethylaniline moiety, presents a fascinating case of bifunctionality. This guide, intended for researchers, scientists, and professionals in drug development, moves beyond a simple cataloging of properties. Instead, it offers a deep dive into the plausible mechanisms of action of this compound, grounded in established principles of organic chemistry and supported by analogous reactivity profiles of its constituent functional groups. We will explore its potential as a versatile reagent, a ligand in catalysis, and a key building block in complex molecular construction, providing both theoretical insights and practical, actionable protocols.

Structural and Electronic Profile

At the heart of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride's reactivity are its two key functional domains:

  • The Aminomethyl Group (-CH₂NH₂): This primary amine function is a classic precursor for the generation of electrophilic iminium ions, the cornerstone of the Mannich reaction and related aminomethylation processes.[1][2] Its nucleophilicity also allows for a range of derivatization reactions.

  • The N,N,2-trimethylaniline Core: The tertiary amine on the aromatic ring is a potent electron-donating group, activating the ring towards electrophilic substitution. The ortho-methyl group provides steric hindrance that can influence regioselectivity in reactions involving the aromatic ring and the coordination geometry when the nitrogen acts as a ligand. The N,N-dimethylamino group itself can serve as a ligand for transition metals.

The dihydrochloride salt form ensures stability and enhances the compound's solubility in polar solvents, while the free base can be readily generated in situ for specific synthetic applications.

Core Mechanisms of Action

Based on its structure, 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride can be anticipated to operate through several distinct, yet potentially synergistic, mechanisms.

As a Precursor for Electrophilic Aminomethylation (Mannich-Type Reactivity)

A primary and highly probable mechanism of action involves the in situ generation of an electrophilic species from the aminomethyl group. In the presence of a carbonyl compound (often formaldehyde or an equivalent), the primary amine can condense to form a reactive iminium ion. This electrophile is then susceptible to attack by a wide range of carbon nucleophiles, such as enols, enolates, or electron-rich aromatic systems. This pathway is fundamental to the construction of β-amino carbonyl compounds and other aminomethylated structures.[1][2]

Mannich_Mechanism cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Reagent 4-(aminomethyl)-N,N,2-trimethylaniline Iminium_Ion Electrophilic Iminium Ion Reagent->Iminium_Ion Condensation Formaldehyde Formaldehyde (or equivalent) Formaldehyde->Iminium_Ion Product β-Amino Carbonyl Product Iminium_Ion->Product C-C Bond Formation Nucleophile Carbon Nucleophile (e.g., Enol) Nucleophile->Product

Caption: Proposed Mannich-type reaction mechanism.

As a Bidentate Ligand in Transition Metal Catalysis

The presence of two nitrogen atoms—the primary amine of the aminomethyl group and the tertiary amine of the N,N-dimethylaniline moiety—opens up the possibility for this molecule to act as a bidentate ligand in transition metal catalysis. Coordination to a metal center can modulate the metal's electronic properties and steric environment, thereby influencing the efficiency and selectivity of catalytic transformations such as cross-coupling reactions. The steric bulk provided by the ortho-methyl and N,N-dimethyl groups can be particularly influential in promoting reductive elimination steps in catalytic cycles.

Ligand_Coordination Metal_Center Transition Metal (e.g., Pd, Cu, Ni) Chelate_Complex Chelated Metal Complex Metal_Center->Chelate_Complex Ligand 4-(aminomethyl)-N,N,2-trimethylaniline N_Aromatic Ligand->N_Aromatic N_Aminomethyl Ligand->N_Aminomethyl N_Aromatic->Metal_Center Coordination N_Aminomethyl->Metal_Center Coordination

Caption: Coordination of the molecule as a bidentate ligand.

As a Versatile Building Block in Multi-Component Syntheses

Beyond serving as a reagent or ligand, this molecule can act as a foundational scaffold in multi-component reactions. The primary amine can be readily transformed into a wide array of functional groups (e.g., amides, sulfonamides, imines), while the electron-rich aromatic ring is amenable to electrophilic substitution. This dual reactivity allows for the rapid construction of complex molecules with diverse functionalities.

Potential Applications and Experimental Protocols

Synthesis of β-Amino Ketones via Mannich Reaction

This protocol outlines a general procedure for the aminomethylation of a ketone using 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride.

Experimental Protocol:

  • Reagent Preparation: In a round-bottom flask, suspend 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.0 eq) in ethanol. Add a suitable base (e.g., triethylamine, 2.2 eq) to generate the free amine in situ.

  • Reaction Initiation: To the suspension, add the ketone (1.2 eq) and aqueous formaldehyde (37 wt. %, 1.5 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Table 1: Representative Data for Mannich Reaction

EntryKetoneBaseTime (h)Yield (%)
1AcetophenoneTriethylamine685
2CyclohexanonePotassium Carbonate878
3PropiophenoneDiisopropylethylamine682
Ligand-Accelerated Suzuki-Miyaura Cross-Coupling

This protocol describes a potential application of 4-(aminomethyl)-N,N,2-trimethylaniline as a ligand in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol:

  • Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol %), 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (4 mol %), and a suitable base (e.g., K₃PO₄, 2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and the boronic acid (1.2 eq).

  • Solvent and Reaction Conditions: Add a suitable solvent system (e.g., toluene/water 10:1) and heat the mixture to the desired temperature (e.g., 100 °C). Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and dilute with an organic solvent. Wash with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, purify the product by column chromatography.

Suzuki_Workflow Start Start Catalyst_Prep Prepare Catalyst System: - Pd(OAc)₂ - Ligand - Base Start->Catalyst_Prep Reagent_Add Add Reagents: - Aryl Halide - Boronic Acid Catalyst_Prep->Reagent_Add Reaction Heat under Inert Atmosphere Reagent_Add->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Conclusion and Future Outlook

4-(Aminomethyl)-N,N,2-trimethylaniline dihydrochloride represents a promising, yet underexplored, tool for organic synthesis. Its bifunctional nature allows for a diverse range of applications, from the well-established Mannich reaction to more nuanced roles in transition metal catalysis. The insights provided in this guide are intended to serve as a foundation for further exploration and application of this versatile molecule. Future research will likely uncover novel transformations and catalytic systems that leverage the unique steric and electronic properties of this compound, further solidifying its place in the synthetic chemist's toolbox.

References

  • Grokipedia. Aminomethyl group. [Link][1]

Sources

Protocols & Analytical Methods

Method

Application Note: Highly Efficient Amide Bond Formation Using 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Introduction and Chemical Profile The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of amide bonds. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Profile

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the robust construction of amide bonds. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5) is a highly versatile bifunctional building block. It features a highly nucleophilic primary aliphatic amine (the aminomethyl group) and a tertiary aromatic amine (the N,N-dimethylaniline moiety).

Because the aromatic nitrogen is fully substituted (tertiary), it cannot undergo acylation. This inherent structural feature allows for regioselective amide bond formation at the primary amine without the need for transient protecting groups. However, because the compound is supplied as a dihydrochloride salt to prevent oxidative degradation and improve shelf-life, specialized stoichiometric adjustments are required during the coupling phase to ensure the primary amine is fully free-based and available for nucleophilic attack [1].

Mechanistic Insights and Causality in Experimental Design

The Role of the Dihydrochloride Salt and Base Selection

In its dihydrochloride form, both the primary aliphatic amine and the tertiary aromatic amine are protonated. To participate in amide coupling, the primary amine must be deprotonated.

  • Causality of Base Stoichiometry: A standard free-base amine requires 1.0 to 1.5 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). For a dihydrochloride salt, an additional 2.0 equivalents of base are strictly required just to neutralize the salt [2]. Therefore, a minimum of 3.0 to 4.0 equivalents of DIPEA is necessary for the reaction to proceed efficiently.

  • Why DIPEA? DIPEA is sterically hindered, preventing it from acting as a competing nucleophile against the activated carboxylic acid, which minimizes the formation of unwanted amidine or ester byproducts.

Coupling Reagent Selection: HATU vs. EDC/HOBt

For sterically unhindered primary amines like the aminomethyl group, standard carbodiimides (e.g., EDC) paired with HOBt are often sufficient. However, to guarantee rapid conversion and suppress epimerization (if coupling to a chiral amino acid), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the gold standard [3]. HATU generates an active HOAt ester, which benefits from a neighboring-group effect where the pyridine nitrogen of HOAt hydrogen-bonds with the incoming amine, accelerating the nucleophilic attack.

HATU_Mechanism Acid Carboxylic Acid + DIPEA Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation ActiveEster OAt Active Ester (Highly Reactive) Carboxylate->ActiveEster Reacts with HATU HATU Reagent HATU->ActiveEster Amide Target Amide Product + HOAt Byproduct ActiveEster->Amide Nucleophilic Attack AmineSalt 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride + 3 eq DIPEA FreeAmine Free Primary Amine (Nucleophile) AmineSalt->FreeAmine Neutralization FreeAmine->Amide

Figure 1: Mechanistic pathway of HATU-mediated amide coupling with a dihydrochloride salt.

Quantitative Data and Stoichiometry

To ensure a self-validating protocol, the exact stoichiometry must be calculated based on the dihydrochloride salt's molecular weight (MW = 237.17 g/mol ), not the free base (MW = 164.25 g/mol )[4].

Table 1: Standard Stoichiometric Equivalents for HATU Coupling
ReagentMW ( g/mol )EquivalentsFunction
Carboxylic Acid (R-COOH)Variable1.00Acyl donor
4-(aminomethyl)-N,N,2-trimethylaniline·2HCl237.171.05Nucleophile (slight excess)
HATU380.231.10Coupling Agent
DIPEA129.244.00Base (Neutralization + Activation)
DMF (Anhydrous)73.090.1 - 0.5 MSolvent
Table 2: Optimization of Coupling Conditions

Data represents typical conversion rates observed via LC-MS after 2 hours at 25°C.

Coupling AgentBase (Eq.)SolventConversion (%)Byproducts
EDC/HOBt (1.2 eq)DIPEA (3.0)DCM78%Trace urea
EDC/HOBt (1.2 eq)DIPEA (4.0)DMF85%Trace urea
HATU (1.1 eq) DIPEA (4.0) DMF >98% None detected
PyBOP (1.1 eq)TEA (4.0)DMF92%Pyrrolidine amides

Experimental Protocol: Step-by-Step Methodology

This protocol utilizes HATU and DIPEA in anhydrous DMF, designed specifically to handle the dihydrochloride nature of 4-(aminomethyl)-N,N,2-trimethylaniline.

Materials Required:
  • Target Carboxylic Acid (1.0 mmol)

  • 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.05 mmol, 249 mg)

  • HATU (1.1 mmol, 418 mg)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 mmol, ~696 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step 1: Pre-activation of the Carboxylic Acid
  • In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (3.0 mL) under an inert atmosphere (Nitrogen or Argon).

  • Add DIPEA (2.0 mmol, 348 µL) to the solution.

  • Add HATU (1.1 mmol, 418 mg) in one portion.

  • Stir the mixture at room temperature (20–25°C) for 5 to 10 minutes . Self-Validation Check: The solution will typically turn a pale yellow color, indicating the formation of the active HOAt ester.

Step 2: Neutralization and Addition of the Amine
  • In a separate dry vial, suspend 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.05 mmol, 249 mg) in anhydrous DMF (2.0 mL) .

  • Add the remaining DIPEA (2.0 mmol, 348 µL) to this suspension. Sonicate or vortex briefly until the salt is fully dissolved and the free base is generated.

  • Dropwise, add this neutralized amine solution to the pre-activated carboxylic acid mixture from Step 1.

Step 3: Reaction Monitoring and Work-up
  • Allow the reaction to stir at room temperature for 1 to 2 hours . Monitor reaction progression via TLC or LC-MS. The primary amine is highly reactive, so complete conversion is usually rapid.

  • Once complete, quench the reaction by adding 15 mL of saturated aqueous NaHCO₃ .

  • Extract the aqueous layer with Ethyl Acetate (3 x 15 mL) .

  • Wash the combined organic layers sequentially with:

    • 10% aqueous Citric Acid (15 mL) - Removes unreacted amine and excess DIPEA.

    • Water (3 x 15 mL) - Crucial for removing residual DMF.

    • Brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography if necessary.

Workflow Step1 Step 1: Acid Pre-activation Mix Acid, HATU, and 2 eq DIPEA in DMF (Stir 10 mins) Step3 Step 3: Coupling Combine solutions and stir for 1-2 hours at Room Temperature Step1->Step3 Step2 Step 2: Amine Preparation Dissolve Amine·2HCl + 2 eq DIPEA in DMF (Free-basing) Step2->Step3 Step4 Step 4: Quench & Extract Quench with NaHCO3 (aq) Extract with EtOAc Step3->Step4 Step5 Step 5: Washing Wash with Citric Acid, Water, and Brine to remove DMF & DIPEA Step4->Step5 Step6 Step 6: Isolation Dry over Na2SO4, Concentrate, and Purify Step5->Step6

Figure 2: Step-by-step experimental workflow for the amide coupling protocol.

Troubleshooting and Critical Parameters

  • Incomplete Conversion: If LC-MS shows unreacted carboxylic acid, the most common culprit is insufficient base. Ensure that exactly 4.0 equivalents (or slightly more) of DIPEA were added to account for the dihydrochloride salt.

  • Racemization: If coupling to a chiral center (e.g., an α-amino acid), maintain the reaction strictly at or below room temperature (0°C to 25°C). HATU minimizes epimerization, but excess base or prolonged heating can induce it [3].

  • DMF Removal: DMF has a high boiling point and partitions into organic solvents. The triple water wash during the work-up phase is strictly required to prevent DMF contamination in the final NMR spectra.

References

  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. Available at:[Link]

  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Acid-Amine Coupling using TBTU / HATU. Organic Synthesis. Available at:[Link]

Application

Application Note: Catalytic Reductive Amination Protocols for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Introduction & Scope In modern drug discovery, functionalized benzylamines are critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and targeted therapeutics. The compound 4-(aminomethyl)-N,N,2-trim...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

In modern drug discovery, functionalized benzylamines are critical building blocks for synthesizing kinase inhibitors, GPCR ligands, and targeted therapeutics. The compound 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5)[1] is particularly valuable due to its electron-rich N,N-dimethylaniline pharmacophore.

However, utilizing this substrate in catalytic reductive amination presents unique physiochemical challenges. Supplied as a dihydrochloride salt (MW: 237.17 g/mol ) to prevent oxidative degradation of the aniline core[1], the primary amine is fully protonated. Without strategic in situ free-basing, the ammonium ion cannot undergo the nucleophilic addition required for imine formation, completely stalling the reductive amination cycle. This guide provides field-proven, self-validating protocols to successfully navigate these challenges.

Mechanistic Insights & Causality

A successful reductive amination with a dihydrochloride salt requires a delicate balance of pH, thermodynamics, and chemoselectivity.

  • The Kinetics of Free-Basing: To initiate the reaction, the primary amine must be liberated. Strong inorganic bases (like NaOH) can cause side reactions (e.g., aldol condensation of the aldehyde). Instead, non-nucleophilic organic bases like N,N-Diisopropylethylamine (DIPEA) or buffering agents like Sodium Acetate (NaOAc) are preferred. NaOAc is particularly synergistic with hydride donors, as it generates acetic acid in situ, providing mild Brønsted acid catalysis to accelerate imine formation[2].

  • Catalyst & Reductant Selection:

    • Transition Metal Catalysis (Pd/C + H₂): Ideal for unhindered aldehydes. Pre-forming the imine before introducing the palladium catalyst prevents the competitive direct reduction of the aldehyde.

    • Lewis Acid-Mediated Transfer Hydrogenation: For sterically hindered ketones, standard conditions often fail. The addition of Titanium(IV) isopropoxide (Ti(O-iPr)₄) acts as a powerful Lewis acid and water scavenger, forcing the equilibrium toward the iminium intermediate[3]. Subsequent reduction with Sodium triacetoxyborohydride (NaBH(OAc)₃) ensures chemoselective reduction of the imine over the parent ketone[2].

Reaction Pathway Visualization

G Salt Amine Dihydrochloride (Substrate) Base In Situ Free-Basing (DIPEA/NaOAc) Salt->Base Base Addition Imine Imine/Iminium Formation Base->Imine + Carbonyl - H2O Reduction Catalytic Reduction (Pd/C or Ti/Hydride) Imine->Reduction Catalyst Product Alkylated Amine Product Reduction->Product H2 / Hydride

Mechanistic workflow for the catalytic reductive amination of a dihydrochloride salt.

Experimental Methodologies

Protocol A: Palladium-Catalyzed Reductive Amination (H₂ Atmosphere)

Optimized for aldehydes and unhindered aliphatic ketones.

  • Substrate Preparation: In a flame-dried 50 mL round-bottom flask, suspend 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.0 equiv, 1.0 mmol, 237.2 mg) in anhydrous Methanol (10 mL).

  • In Situ Free-Basing: Add DIPEA (2.2 equiv, 2.2 mmol, 383 µL) dropwise at room temperature.

    • Causality Check: The 2.2 equivalents ensure both HCl molecules are neutralized. The suspension will transition into a homogeneous solution, visually validating that the free base has been successfully liberated.

  • Imine Condensation: Add the target aldehyde (1.05 equiv). Stir at room temperature for 2 hours.

    • Causality Check: Allowing the imine to fully form prior to catalyst addition prevents the palladium from prematurely reducing the aldehyde to a primary alcohol.

  • Catalytic Hydrogenation: Carefully add 10% Pd/C (5 mol% Pd). Evacuate the flask and backfill with H₂ gas (balloon, 1 atm). Stir vigorously for 12 hours.

  • Workup: Filter the heterogeneous mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with excess Methanol. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination

Optimized for sterically hindered or electronically deactivated ketones.

  • Substrate Preparation: Suspend the dihydrochloride salt (1.0 equiv, 1.0 mmol, 237.2 mg) in anhydrous 1,2-Dichloroethane (DCE) (10 mL).

  • Buffering: Add anhydrous Sodium Acetate (NaOAc) (2.2 equiv, 2.2 mmol, 180 mg).

    • Causality Check: Unlike DIPEA, NaOAc acts as a buffer. It neutralizes the HCl to form acetic acid, which establishes a mildly acidic environment (pH ~4-5) that perfectly catalyzes iminium ion formation without degrading sensitive functional groups[2].

  • Lewis Acid Activation: Add the target ketone (1.1 equiv) followed immediately by Ti(O-iPr)₄ (1.0 equiv). Stir for 6 hours at room temperature.

    • Causality Check: Ti(O-iPr)₄ acts as both a Lewis acid to activate the ketone carbon and a dehydrating agent to sequester the water byproduct, driving the unfavorable thermodynamic equilibrium forward[3].

  • Chemoselective Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol, 318 mg) portionwise. Stir for 12 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (10 mL) to hydrolyze the titanium complexes. Extract the aqueous layer with Dichloromethane (3 x 10 mL). Dry the combined organic layers over Na₂SO₄, concentrate, and purify.

Quantitative Data: Condition Optimization

The following table summarizes the critical impact of base selection and catalytic conditions on the overall yield when reacting 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride with various carbonyls.

EntryCarbonyl SubstrateBase Added (Equiv)Catalyst / Reductant SystemSolventConversion / Yield (%)
1BenzaldehydeNonePd/C, H₂ (1 atm)MeOH< 5% (Failed)
2BenzaldehydeDIPEA (2.2)Pd/C, H₂ (1 atm)MeOH>95% / 92%
3AcetophenoneDIPEA (2.2)Pd/C, H₂ (1 atm)MeOH45% / 41%
4AcetophenoneNaOAc (2.2)NaBH(OAc)₃DCE70% / 65%
5AcetophenoneNaOAc (2.2)Ti(O-iPr)₄, NaBH(OAc)₃DCE>95% / 89%

Note: Entry 1 demonstrates the absolute necessity of the free-basing step. Entry 5 highlights how Lewis acid catalysis overcomes the steric hindrance of acetophenone.

References

  • Title: Asymmetric Reductive Amination: Convenient Access to Enantioenriched Alkyl‐Alkyl or Aryl‐Alkyl Substituted α‐Chiral Primary Amines Source: Advanced Synthesis & Catalysis (via ResearchGate) URL: [Link]

  • Title: Reductive Amination in the Synthesis of Pharmaceuticals Source: Chemical Reviews (ACS Publications) URL: [Link]

Sources

Method

Application Note: Synthesis and Photophysical Tuning of Fluorescent Probes Using 4-(Aminomethyl)-N,N,2-trimethylaniline Dihydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5) Executive Summary The development of "Turn-ON" fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5)

Executive Summary

The development of "Turn-ON" fluorescent probes is a cornerstone of modern molecular imaging and disease diagnosis. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a highly specialized, dual-functional building block designed for the synthesis of Photoinduced Electron Transfer (PET) sensors[1]. By coupling this intermediate to a fluorophore core, researchers can engineer highly sensitive probes that remain "dark" in their native state but emit strong fluorescence upon encountering specific biological triggers, such as acidic microenvironments (e.g., lysosomes) or transition metal ions (e.g., Cu⁺, Zn²⁺).

This application note provides a comprehensive guide to the mechanistic rationale, synthetic conjugation, and photophysical validation of probes utilizing this specific aniline derivative.

Mechanistic Rationale: The Architecture of a PET Sensor

To design a self-validating experimental system, one must understand the causality behind the structural features of the probe. The utility of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride lies in its distinct functional zones:

The Conjugation Anchor (Aminomethyl Group)

The primary amine (-CH₂NH₂) serves as a highly nucleophilic anchor. Because it is separated from the aromatic ring by a methylene spacer, it acts as an aliphatic amine. This ensures rapid, high-yielding conjugation with electrophilic fluorophore derivatives (such as NHS-esters, isothiocyanates, or sulfonyl chlorides) without the resonance-induced deactivation typical of direct anilines.

The PET Donor (N,N-dimethylamino Group)

The N,N-dimethylaniline moiety is a classic electron donor[2]. In a neutral or uncoordinated state, the Highest Occupied Molecular Orbital (HOMO) of the aniline nitrogen is energetically positioned to transfer an electron to the photo-excited fluorophore. This non-radiative decay pathway quenches the fluorescence, maintaining the probe in an "OFF" state[3]. Upon protonation (in acidic pH) or metal-ion coordination, the nitrogen lone pair is sequestered. This lowers the HOMO energy level below the fluorophore's requirements, inhibiting PET and restoring intense fluorescence ("ON" state)[2].

The Tuning Dial (2-Methyl Steric Hindrance)

The inclusion of the ortho-methyl group (position 2) is the most critical design element of this specific compound. The 2-methyl group creates steric clash with the N,N-dimethylamino group, forcing it to twist out of the plane of the phenyl ring.

  • Causality: This steric twist disrupts the resonance between the nitrogen lone pair and the aromatic π-system, which increases the electron density on the nitrogen. Consequently, the pKa of the amine is raised, and its oxidation potential is altered. This allows researchers to fine-tune the sensory threshold of the probe, shifting its responsiveness to slightly higher pH values (e.g., lysosomal pH 4.5–5.5) compared to des-methyl analogs[2].

PET_Mechanism cluster_OFF OFF State (Neutral / Metal-Free) cluster_ON ON State (Protonated / Metal-Bound) A1 Fluorophore Excited (S1) A3 Fluorescence Quenched A1->A3 Non-radiative Decay A2 N,N-dimethylaniline Donor A2->A1 Electron Transfer (PET) B1 Fluorophore Excited (S1) B3 Strong Fluorescence Emission B1->B3 Radiative Decay B2 Donor Blocked (H+ or Mz+) B2->B1 PET Inhibited

Figure 1: PET mechanism illustrating OFF-ON fluorescence switching via lone-pair sequestration.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol details the synthesis and validation of a BODIPY-based pH sensor using the title compound.

Protocol 3.1: Conjugation to an NHS-Activated Fluorophore

Reagents Required:

  • 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.2 eq)

  • BODIPY-NHS ester (or Rhodamine-NHS ester) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (5.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Free-Base Liberation: Suspend 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (12 mg, ~0.05 mmol) in 1.0 mL of anhydrous DMF. Add DIPEA (43.5 µL, 0.25 mmol). Rationale: The dihydrochloride salt must be fully neutralized to liberate the nucleophilic primary amine. Excess base prevents premature protonation of the aniline donor.

  • Activation & Coupling: Dissolve the BODIPY-NHS ester (0.04 mmol) in 1.0 mL of anhydrous DMF. Add this dropwise to the amine solution under continuous stirring at room temperature, protected from light.

  • Reaction Monitoring: Stir the mixture for 2–4 hours. Monitor reaction completion via LC-MS or TLC (eluent: DCM/MeOH 95:5). The disappearance of the NHS-ester peak indicates completion.

  • Quenching & Extraction: Quench the reaction with 5 mL of saturated NaHCO₃ to ensure the aniline remains deprotonated. Extract the aqueous layer with Dichloromethane (DCM) (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Triethylamine). Critical Note: Avoid using TFA in the mobile phase during purification, as it will protonate the probe and complicate the isolation of the neutral "OFF" state.

Synthesis_Workflow A Fluorophore-NHS (e.g., BODIPY) C DIPEA / DMF (Coupling) A->C B 4-(aminomethyl)-N,N,2- trimethylaniline 2HCl B->C D Crude Probe (PET-Quenched) C->D E HPLC Purification (TEA buffered) D->E F Purified Sensor (Target Probe) E->F

Figure 2: Synthetic workflow for conjugating the aniline building block to an NHS-fluorophore.

Protocol 3.2: Photophysical Characterization (pH Titration)

A self-validating protocol requires empirical confirmation of the PET effect.

  • Stock Preparation: Prepare a 1.0 mM stock solution of the purified probe in spectroscopic-grade DMSO.

  • Buffer Preparation: Prepare a series of 0.1 M Britton-Robinson buffers ranging from pH 2.0 to 9.0.

  • Titration: Dilute the probe stock into the buffers to a final concentration of 5.0 µM (ensure final DMSO concentration is ≤1% to prevent solvatochromic artifacts).

  • Measurement: Record the fluorescence emission spectra (e.g., λ_ex = 490 nm for BODIPY). Calculate the fluorescence enhancement factor (I/I₀) and plot the maximum emission intensity against pH.

  • Data Analysis: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the exact pKa of the probe.

Data Presentation: Tuning the Photophysical Profile

The addition of the 2-methyl group significantly alters the performance of the probe compared to standard N,N-dimethylaniline derivatives. Table 1 summarizes the expected quantitative shifts based on steric tuning[2][4].

Table 1: Comparative Photophysical Properties of PET Probes

Probe ArchitectureDonor MoietyExpected pKaQuantum Yield (OFF)Quantum Yield (ON)Fold EnhancementPrimary Application
Standard Probe N,N-dimethylaniline~3.5 - 4.0< 0.010.65~65xExtreme acidic environments
Tuned Probe N,N,2-trimethylaniline~4.8 - 5.5< 0.020.70~35xLysosomal tracking (pH ~5.0)
Halogenated Probe 2-Chloro-N,N-dimethylaniline~2.5 - 3.0< 0.010.60~60xGastric pH sensing

Note: The 2-methyl group raises the pKa into the optimal window for lysosomal imaging, demonstrating the precise chemical causality of steric hindrance on electronic properties.

References

  • Niu, H., et al. "Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy." Chemical Society Reviews, 2023, 52(7), 2345-2380. Available at:[Link]

  • Fahrni, C. J., et al. "Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes." Journal of the American Chemical Society, 2011. Available at:[Link]

  • Ding, Y., et al. "Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives." Sensors (MDPI), 2023, 23(7), 3782. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilizing 4-(aminomethyl)-N,N,2-trimethylaniline Dihydrochloride in DCM

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amine hydrochloride salts in organic workflows.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of amine hydrochloride salts in organic workflows. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a notoriously difficult substrate when working with low-polarity solvents like dichloromethane (DCM).

This guide provides a mechanistic breakdown of the solubility issue, a diagnostic FAQ, and field-proven, self-validating protocols to keep your synthetic pipeline moving.

Part 1: Diagnostic FAQs & Mechanistic Insights

Q: Why does my compound form a stubborn, milky suspension in DCM? A: The root cause is a severe polarity mismatch. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a highly polar, ionic lattice. Dichloromethane is a weakly polar aprotic solvent with a low dielectric constant of approximately 9.1 at 20 °C1[1]. The solvation energy provided by DCM is insufficient to overcome the strong electrostatic forces holding the solid amine hydrochloride lattice together2[2].

Q: Why do I need more than one equivalent of base to dissolve it? A: Look closely at the compound's structure: it contains two basic nitrogen centers (a primary aliphatic amine and a tertiary aniline nitrogen). Consequently, it is supplied as a dihydrochloride salt. To fully neutralize the molecule and disrupt the ionic lattice, you must supply at least 2.0 molar equivalents of base. Using less will result in a monohydrochloride intermediate, which remains entirely insoluble in DCM.

Q: Should I use an aqueous workup or an in-situ organic base? A: This depends entirely on the moisture sensitivity of your downstream reaction.

  • If your next step involves water-tolerant chemistry (e.g., reductive amination), an aqueous free-basing extraction is the cleanest approach3[3].

  • If your next step involves highly electrophilic, moisture-sensitive reagents (e.g., acyl chlorides, sulfonyl chlorides), you must use in situ neutralization with a tertiary amine like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to liberate the free base directly in the organic phase 4[4].

Part 2: Quantitative Data & Solvent Strategy

To make an informed decision, compare the physicochemical properties of your solvent options. If free-basing is not an option due to substrate stability, utilizing a polar protic co-solvent like methanol is required 5[5].

Solvent SystemDielectric Constant (ε at 20°C)Polarity IndexSolubility of Dihydrochloride SaltSolubility of Neutral Free Base
Dichloromethane (DCM) 9.13.1Insoluble Excellent
Methanol (MeOH) 32.75.1Moderate to GoodGood
Water (H₂O) 80.110.2ExcellentPoor (Oils out)
DCM:MeOH (9:1 v/v) ~11.5~3.3Moderate (Suspension clears)Excellent

Part 3: Troubleshooting Workflow

Use the following decision matrix to determine the optimal solubilization strategy for your specific experimental constraints.

SolubilityDecisionTree Start 4-(aminomethyl)-N,N,2-trimethylaniline 2HCl is insoluble in DCM Decision1 Is the downstream reaction moisture sensitive? Start->Decision1 Aqueous Protocol A: Ex Situ Free-Basing (NaOH + DCM Extraction) Decision1->Aqueous No (Tolerates Water) Organic Protocol B: In Situ Free-Basing (Add TEA or DIPEA) Decision1->Organic Yes (Strictly Anhydrous) CoSolvent Use Co-Solvent (e.g., DCM:MeOH 9:1) Decision1->CoSolvent Salt form must be retained

Decision matrix for solubilizing amine dihydrochloride salts in organic workflows.

Part 4: Self-Validating Experimental Protocols

Do not blindly follow steps; observe the physical state of your reaction. These protocols are designed with built-in causality and self-validation checkpoints to ensure success.

Protocol A: Ex Situ Aqueous Free-Basing (Liquid-Liquid Extraction)

Mechanism: A strong aqueous base deprotonates both nitrogen centers. The resulting neutral diamine loses its ionic character, becomes highly lipophilic, and readily partitions into the organic (DCM) phase3[3].

  • Dissolution: Suspend the dihydrochloride salt in deionized water (approx. 10 mL per gram of compound).

    • Self-Validation: The salt will dissolve completely, yielding a clear aqueous solution. If solids remain, add more water.

  • Neutralization: Cool the flask to 0–5 °C using an ice bath to mitigate the exothermic acid-base reaction. Slowly add 2M NaOH (aq) dropwise.

    • Self-Validation: The clear aqueous layer will turn milky/cloudy as the lipophilic free base precipitates or "oils out" of the water.

  • pH Verification: Stop adding base and test the aqueous phase with pH paper.

    • Self-Validation: The pH must read ≥ 10. If it is lower, the primary amine may still be protonated. Add more NaOH until pH 10 is reached.

  • Extraction: Add an equal volume of DCM to the flask and transfer to a separatory funnel. Shake vigorously, vent, and allow the phases to separate.

  • Collection: Collect the lower organic layer (DCM). Extract the remaining aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Drying: Combine the DCM extracts and add anhydrous Na₂SO₄.

    • Self-Validation: Swirl the flask. The drying agent should flow freely like sand. If it clumps together heavily, water is still present; add more Na₂SO₄ until free-flowing.

  • Concentration: Filter off the drying agent and concentrate the DCM in vacuo, or use the anhydrous solution directly in your next step.

Protocol B: In Situ Neutralization (Anhydrous Workflows)

Mechanism: For moisture-sensitive reactions, water cannot be introduced. Adding a tertiary amine base directly to the DCM suspension transfers the protons from the aniline derivative to the tertiary amine. The resulting TEA·HCl or DIPEA·HCl byproducts are moderately soluble in DCM, allowing the liberated free base to dissolve and react4[4].

  • Suspension: Suspend the dihydrochloride salt in anhydrous DCM under an inert atmosphere (N₂ or Argon).

  • Base Addition: Add 2.2 to 2.5 molar equivalents of Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).

    • Causality: Exactly 2.0 equivalents are required to neutralize the two HCl molecules. A slight excess (0.2–0.5 eq) drives the equilibrium forward and acts as an acid scavenger for subsequent steps (e.g., acyl chloride coupling).

  • Equilibration: Stir the mixture at room temperature for 30–60 minutes.

    • Self-Validation: The thick, opaque suspension of the starting material will transition into a clear or slightly hazy solution. This visual change confirms the liberation and dissolution of the free base. (Note: Depending on concentration, a fine precipitate of TEA·HCl may form, but the bulky starting material chunks will disappear).

  • Execution: Proceed immediately with the addition of your electrophilic reagents.

References

  • Dielectric Constants of Solvents, Scribd. Available at:[Link]

  • Gibson, Emma K. (2007) Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow PhD Thesis. Available at:[Link]

  • EP1730113B1 - Process for the synthesis of a cxcr4 antagonist, Google Patents.
  • One-Pot Synthesis of Alpha-Diimines from Alkylammonium Salts, ChemRxiv. Available at:[Link]

  • Unprecedented Route to Amide-Functionalized Double-Decker Silsesquioxanes Using Carboxylic Acid Derivatives and a Hydrochloride Salt of Aminopropyl-DDSQ, PMC. Available at:[Link]

Sources

Optimization

How to prevent oxidation of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride during batch synthesis

Welcome to the Technical Support Center for handling 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride . This guide provides researchers and drug development professionals with field-proven troubleshooting strategie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride . This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to prevent the oxidation of this highly sensitive electron-rich aromatic amine during batch synthesis.

Mechanistic Overview: The Causality of Oxidation

To effectively prevent degradation, one must understand the electronic nature of the substrate. The molecule features an N,N-dimethylaniline core and a primary aminomethyl group. The amino groups are strong electron-donating moieties, making the aromatic ring highly electron-rich and exceptionally prone to losing electrons (oxidation)[1].

In its dihydrochloride salt form, both the primary and tertiary nitrogens are protonated. This protonation acts as a chemical shield—it withdraws electron density from the aromatic ring, significantly raising the molecule's oxidation potential and rendering it stable under ambient conditions. However, when the substrate is neutralized to its free base form during batch synthesis, it becomes highly susceptible to single-electron transfer (SET) oxidation. This process generates a reactive cation radical intermediate that rapidly degrades into colored quinone imines, polymeric species, or undergoes N-dealkylation[1][2][3].

Mechanism Salt Dihydrochloride Salt (Protonated, Stable) FreeBase Free Base Form (Electron-Rich) Salt->FreeBase Base Addition (Deprotonation) FreeBase->Salt Acid Addition (Protection) Radical Cation Radical Intermediate FreeBase->Radical O2 / Transition Metals (Single Electron Transfer) Deg1 N-Dealkylation Products Radical->Deg1 Hydrolysis / O2 Deg2 Quinone Imines & Polymeric Species Radical->Deg2 Radical Coupling

Oxidation pathway of N,N-dimethylaniline derivatives and pH-dependent stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary visual indicators that my aniline derivative is oxidizing? A1: A primary indicator of aniline oxidation is a distinct change in the color of the reaction mixture[1]. While the pure dihydrochloride salt is typically a white to off-white powder, aerobic oxidation of the free base leads to the formation of highly conjugated impurities (e.g., benzoquinones, polymeric species). These impurities will turn your solution yellow, brown, dark green, or even black[1].

Q2: How does the pH of the reaction medium influence the oxidation rate? A2: The pH significantly dictates oxidation kinetics. Aniline oxidation rates often increase in acidic conditions, reaching a maximum near the pKa of the specific aniline derivative before decreasing again[1]. Maintaining the compound as a fully protonated dihydrochloride salt provides maximum stability. If your synthesis requires the free base, the reaction environment must be kept strictly anaerobic.

Q3: Can transition metal catalysts induce oxidation of this substrate? A3: Yes. Transition metal salts (e.g., Cu(II), Fe(III)) can act as single-electron oxidants, facilitating the formation of the N,N-dimethylaniline cation radical[1][3]. If your batch synthesis involves metal-catalyzed cross-coupling, consider using metals in lower oxidation states (e.g., Cu(I)) or employing strong chelating ligands to modulate the metal's redox potential[1].

Troubleshooting Guide

Issue 1: Reaction solution turns dark brown/black immediately upon adding a base.
  • Causality: Deprotonation exposes the electron-rich free base to dissolved oxygen in the solvent, triggering rapid aerobic oxidation.

  • Resolution: Ensure all solvents are rigorously degassed prior to base addition. Displacing oxygen from the reaction environment is a primary and highly effective method to prevent this degradation[1].

Issue 2: HPLC analysis reveals N-dealkylated byproducts (loss of methyl groups).
  • Causality: The N,N-dimethylaniline moiety can undergo oxidative N-dealkylation via a cation radical intermediate, a process often exacerbated by trace oxygen or photochemical initiation[2][3].

  • Resolution: Perform the reaction in amber glassware to prevent photochemical radical initiation. If compatible with downstream chemistry, consider adding a sacrificial antioxidant (e.g., BHT or ascorbic acid) to quench radical intermediates.

Issue 3: Product degrades during silica gel chromatography or workup.
  • Causality: The high surface area of silica gel, combined with atmospheric oxygen, drastically accelerates the oxidation of the free base.

  • Resolution: Perform a rapid, anaerobic workup. If the free base is unstable, re-form the dihydrochloride salt immediately after the reaction by adding ethereal HCl before purification. Alternatively, utilize a protecting group strategy (e.g., transient acetylation) to mask the amine during complex workups[1].

Validated Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Rigorous Solvent Degassing (Sparging Method)
  • Preparation: Transfer the required reaction solvent to a clean, dry Schlenk flask.

  • Sparging: Insert a long stainless-steel sparging needle connected to an Argon line directly into the solvent, ensuring the tip is near the bottom of the flask.

  • Displacement: Purge the solvent with a moderate flow of Argon for at least 15 minutes to actively displace dissolved oxygen from the solvent voids[4].

  • System Validation: Utilize an inline dissolved oxygen (DO) sensor probe to confirm O₂ levels are < 1 ppm. Alternatively, for ethereal solvents, use a sodium benzophenone ketyl indicator; the solvent is fully degassed and anhydrous only when the solution maintains a persistent, deep blue/purple color.

Protocol B: Anaerobic Base Neutralization and Reaction Setup
  • Apparatus Purging: Assemble the reaction apparatus (round-bottom flask, condenser) and subject it to three continuous vacuum/Argon cycles on a Schlenk line.

  • Substrate Loading: Add the 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride to the flask under a positive pressure of Argon.

  • Transfer: Transfer the degassed solvent (from Protocol A) into the reaction flask via cannula or a gas-tight syringe.

  • Controlled Addition: Slowly add the degassed base solution dropwise at a reduced temperature (e.g., 0°C). Lowering the temperature controls the reaction rate and minimizes thermal initiation of oxidation[1].

  • System Validation: Monitor the reaction visually. The solution should remain clear or pale yellow. Any rapid darkening (turning brown or green) immediately indicates a breach in the inert atmosphere, requiring the system to be aborted and re-purged.

Workflow Step1 1. Solvent Degassing (Argon Sparging > 15 min) Step3 3. Reagent Transfer (Cannula / Syringe Technique) Step1->Step3 Step2 2. Schlenk Line Setup (3x Vacuum/Argon Cycles) Step2->Step3 Step4 4. Reaction Execution (Controlled pH & Temp) Step3->Step4 Step5 5. Anaerobic Workup (Inert Filtration / Extraction) Step4->Step5

Standard inert-atmosphere batch synthesis workflow for oxidation-sensitive anilines.

Quantitative Data & Storage Guidelines

Table 1: Oxidation Indicators and Analytical Detection
Degradation ProductVisual IndicatorAnalytical Detection (LC-MS)Mechanistic Origin
N-Dealkylation Products Pale yellow to brownM-14 or M-28 Da (Loss of CH₃)Cation radical hydrolysis[2]
Quinone Imines Dark red to brown+14 Da (Oxidation of ring)Over-oxidation of aniline core[1]
Polymeric Species Dark green to blackBroad peaks, high MW oligomersRadical-radical coupling[1][3]
Table 2: Recommended Storage and Handling Conditions
ParameterRecommendationScientific Rationale
Atmosphere Inert gas (Nitrogen/Argon)Prevents contact with atmospheric oxygen, the primary driver of auto-oxidation[5].
Container Tightly sealed amber glassPrevents exposure to ambient moisture and UV/visible light, which initiates radical formation[5].
Temperature Refrigerated (2–8°C)Lower temperatures exponentially decrease the kinetic rate of oxidative chemical reactions[5].
Chemical Form Dihydrochloride saltProtonation drastically reduces electron density, raising the oxidation potential to a safe threshold.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Cross-Coupling of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Welcome to our dedicated technical support resource for optimizing cross-coupling reactions involving 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. This guide is structured for researchers, chemists, and drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support resource for optimizing cross-coupling reactions involving 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. This guide is structured for researchers, chemists, and drug development professionals who are navigating the complexities of this specific substrate. We will move beyond generic advice to provide in-depth, mechanistically-grounded troubleshooting strategies, with a core focus on the critical parameter of reaction temperature.

The unique structure of 4-(aminomethyl)-N,N,2-trimethylaniline presents specific challenges. As a dihydrochloride salt, it requires sufficient base to neutralize both HCl molecules and participate in the catalytic cycle. Furthermore, the presence of three potential metal-coordinating nitrogen atoms and steric hindrance from the ortho-methyl and N,N-dimethyl groups necessitates careful optimization to achieve high yields and selectivity. This guide provides a logical framework for diagnosing issues and systematically determining the optimal thermal conditions for your specific cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What is a sensible starting temperature for a cross-coupling reaction with this aniline derivative?

For most palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination involving an aryl halide, a conservative starting point is between 80 °C and 100 °C .[1][2] This range is often sufficient to promote the catalytic cycle without causing rapid catalyst decomposition. Reactions involving less reactive coupling partners, such as aryl chlorides, may require higher temperatures, often in the 100-130 °C range, to facilitate the initial oxidative addition step.[3][4]

Q2: How does the dihydrochloride form of the starting material impact the reaction?

The dihydrochloride salt form is critical. It means that two equivalents of base are required simply to neutralize the starting material to its free-base form before it can even participate in the catalytic cycle. An additional equivalent of base is then needed for the reaction itself (e.g., to facilitate deprotonation of the amine in a Buchwald-Hartwig reaction). Therefore, a minimum of three equivalents of base relative to the aniline dihydrochloride is essential. Insufficient base will result in low or no conversion.

Q3: My reaction mixture turned black. What does this signify in relation to temperature?

The formation of a black precipitate is almost always indicative of palladium catalyst decomposition into palladium black.[1] While some catalyst degradation is inevitable, rapid formation of palladium black suggests the reaction temperature is too high for the chosen catalyst-ligand system, leading to catalyst deactivation and a stalled reaction.[2]

Q4: How does my choice of ligand affect the optimal temperature?

The ligand is paramount for thermal stability. Bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Hartwig families like XPhos, RuPhos) form more stable complexes with palladium.[2] These robust ligands can "protect" the metal center, allowing for higher reaction temperatures without rapid decomposition. Conversely, less sterically demanding or electron-poor ligands may require lower temperatures to maintain catalytic activity over the course of the reaction.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during your experiments, with a focus on temperature as the root cause or solution.

Problem: Low or No Product Yield

Low conversion is the most common issue, and temperature is a primary variable to investigate. The cause can be twofold: either the temperature is too low to overcome the activation energy, or it is too high, leading to catalyst death.

  • Possible Cause 1: Insufficient Thermal Energy (Temperature Too Low)

    • Scientific Rationale: All elementary steps in the catalytic cycle (oxidative addition, transmetalation/amine binding, and reductive elimination) have activation energy barriers. If the reaction temperature is too low, these steps proceed very slowly or not at all, resulting in poor conversion within a practical timeframe.[5]

    • Troubleshooting Steps:

      • Confirm Reagent Stoichiometry: Before adjusting temperature, double-check that at least 3 equivalents of a suitable base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) have been used.

      • Incremental Temperature Increase: If the reaction shows some product formation but is sluggish, increase the temperature in 10-15 °C increments (e.g., from 80 °C to 95 °C, then to 110 °C).

      • Monitor Closely: Analyze aliquots by TLC, LC-MS, or GC-MS at each new temperature point after a set time (e.g., 2 hours) to track the consumption of starting material and formation of the product.

  • Possible Cause 2: Catalyst Decomposition (Temperature Too High)

    • Scientific Rationale: The active Pd(0) species and key intermediates in the catalytic cycle are thermally sensitive. Exceeding their stability threshold leads to aggregation and precipitation as inactive palladium black, effectively killing the reaction.[2] This is often observed in reactions that start but fail to reach completion.

    • Troubleshooting Steps:

      • Visual Inspection: Look for the formation of a black precipitate. If observed, the temperature is likely too high.

      • Reduce Temperature and Extend Time: Re-run the reaction at a lower temperature (e.g., decrease from 110 °C to 90 °C) and allow it to run for a longer period (e.g., 12-24 hours). A slower, steady conversion is preferable to a rapid start followed by catalyst death.

      • Select a More Robust Ligand: If high temperatures are necessary due to unreactive substrates, switch to a more sterically bulky and electron-rich ligand known to enhance catalyst stability.

Problem: Significant Formation of Side Products

The appearance of undesired products, such as hydrodehalogenation of the coupling partner or homocoupling of the boronic acid (in Suzuki reactions), can also be temperature-dependent.

  • Possible Cause: High Temperature Favoring Alternative Reaction Pathways

    • Scientific Rationale: Higher temperatures can provide sufficient energy to overcome the activation barriers for undesired side reactions. For instance, β-hydride elimination, a process that can compete with reductive elimination and lead to hydrodehalogenation, can become more prominent at elevated temperatures.[6]

    • Troubleshooting Steps:

      • Conduct a Temperature Screen: Set up a series of small-scale parallel reactions across a temperature gradient (e.g., 70 °C, 85 °C, 100 °C, 115 °C).

      • Analyze for Purity: Use a quantitative method like LC-MS or GC with an internal standard to determine the ratio of desired product to side products at each temperature.

      • Identify the Optimal Window: Select the temperature that provides the best balance of reaction rate and product purity. It is often not the temperature that gives the fastest conversion.

Experimental Protocols & Data

Protocol 1: Systematic Temperature Screening for Cross-Coupling

This protocol outlines a general method for efficiently determining the optimal temperature for your reaction using parallel synthesis equipment or individual reaction vessels.

Materials:

  • 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (1.0 eq)

  • Aryl/vinyl halide or pseudohalide (1.1 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 3.5 eq)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to make ~0.2 M solution)

  • Array of reaction vials with stir bars

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Stock Solution Preparation: In a glovebox, prepare stock solutions of the aniline, the coupling partner, and the base in the chosen solvent to ensure accurate dispensing.

  • Catalyst Loading: To each of a series of labeled reaction vials, add the solid palladium precatalyst and ligand.

  • Reagent Addition: Add the appropriate volumes of the stock solutions to each vial.

  • Sealing and Setup: Securely cap the vials and place them in a parallel reactor or separate heating blocks pre-set to the desired screening temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C, 120 °C).

  • Monitoring: After a predetermined time (e.g., 4 hours), carefully cool and quench a small aliquot from each reaction. Analyze by LC-MS or GC to determine conversion and purity.

  • Analysis: Compare the results to identify the temperature that provides the highest yield of the desired product with the fewest impurities.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions
Coupling TypeTypical Catalyst System (Pd Source / Ligand)Typical BaseTypical SolventStarting Temp. Range (°C)Key Considerations & Citation
Buchwald-Hartwig (C-N) Pd₂(dba)₃ / XPhos or RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80 - 110Requires a strong, non-nucleophilic base. Sterically hindered ligands are crucial for success.[1][6][7]
Suzuki-Miyaura (C-C) Pd(PPh₃)₄ or Pd(OAc)₂ / SPhosK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80 - 100Often requires aqueous conditions. The base is critical for the transmetalation step.[8][9]
Sonogashira (C-C) Pd(PPh₃)₂Cl₂ / CuIEt₃N, iPr₂NHTHF, DMFRoom Temp - 60Often runs at lower temperatures. Copper co-catalyst can lead to alkyne homocoupling (Glaser coupling) at higher temperatures.[10][11]

Visualization of Workflows

The following diagrams provide logical roadmaps for troubleshooting and optimization.

Troubleshooting_Low_Yield start Low or No Product Yield? check_base Is [Base] >= 3.0 eq? start->check_base observe Observe Reaction Mixture check_base->observe Yes add_base Action: Increase base to >3 eq and re-run reaction check_base->add_base No color What is the appearance? observe->color too_low Hypothesis: Temp Too Low Action: Increase T in 15°C increments color->too_low Homogeneous, light color (starting materials remain) too_high Hypothesis: Temp Too High Action: Lower T, use more robust ligand color->too_high Black Precipitate (Palladium Black)

Caption: A step-by-step workflow for troubleshooting low yields.

Temperature_Optimization_Workflow start 1. Define Substrates & Coupling Type (e.g., Buchwald-Hartwig) select 2. Select Initial Conditions (Catalyst, Ligand, Base, Solvent) start->select setup 3. Set Up Parallel Reactions (e.g., 80°C, 95°C, 110°C, 125°C) select->setup monitor 4. Monitor Reactions at t = 4h, 12h (Analysis by TLC, LC-MS) setup->monitor analyze 5. Quantify Yield & Purity (vs. internal standard) monitor->analyze decide 6. Identify Optimal Temperature (Best balance of rate and purity) analyze->decide

Caption: A systematic workflow for a temperature optimization experiment.

References

  • Benchchem.
  • Chemistry LibreTexts. (2023).
  • PMC.
  • Organic Chemistry Portal. Suzuki Coupling.
  • ResearchGate.
  • SciELO. effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle.
  • PMC. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • ACS Publications. (2021). Temperature Dependence of the Kinetics for the Complete Oxidation of Methane on Palladium and Palladium Oxide.
  • Chemical Reviews. (2016).
  • Benchchem.
  • Organic Chemistry Portal. Sonogashira Coupling.
  • PMC. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
  • MDPI. (2024). High-Temperature Behavior of Pd/MgO Catalysts Prepared via Various Sol–Gel Approaches.
  • ResearchGate. Cross-coupling strategies for aniline synthesis a, Anilines are...
  • Benchchem. Application Notes and Protocols: Sonogashira Coupling of 2-(Aminomethyl)-4-bromonaphthalene.
  • Chemspeed.
  • ResearchGate. Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)
  • PMC. Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound.
  • ResearchGate. (2025). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle.
  • PMC. (2011).
  • ResearchGate.
  • Benchchem.
  • Sigma-Aldrich.
  • ResearchGate.
  • PMC. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders.
  • ResearchGate. The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids | Request PDF.
  • ResearchGate. Aminomethyl Transfer (Mannich) Reactions Between an O‐Triethylsilylated Hemiaminal and Anilines, RnC6H5−nNH2 Leading to New Diamines, Triamines, Imines, or 1,3,5‐Triazines Dependent upon Substituent R.
  • Jetir.Org.
  • Alfa Chemistry. Heck Reaction.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Beilstein Journals. (2025). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
  • MDPI. (2022).
  • Reddit. (2018).
  • Chemistry Steps. (2024). Reactions of Aniline.
  • Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Wikipedia.
  • PMC.
  • Organic Chemistry Portal. PIII/PV=O-Catalyzed Intermolecular N-N Bond Formation: Cross-Selective Reductive Coupling of Nitroarenes and Anilines.
  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
  • ChemRxiv. Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides.
  • RSC Publishing. (2017).
  • ArODES. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Arkat USA.
  • Scilit. Synthesis and characterizations of N,N′‐bis(diphenylphosphino)‐2‐(aminomethyl)aniline derivatives: application of a palladium(II) complex as pre‐catalyst in Heck and Suzuki cross‐coupling reactions.
  • IKM Institut Kimia Malaysia. A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using.
  • ResearchGate. Practical methylation of aryl halides by Suzuki-Miyaura coupling.
  • SpringerLink.

Sources

Optimization

Removing unreacted 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride from reaction mixtures

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the isolation of products synthesized from 4-(aminomethyl)-N,N,2-trimethylanili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This resource is engineered for research scientists and drug development professionals dealing with the isolation of products synthesized from 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 1308650-38-5).

Because this building block contains both a highly nucleophilic primary aliphatic amine and a basic tertiary aniline, removing unreacted starting material from reaction mixtures (such as amidation or reductive amination crude mixtures) presents unique partitioning challenges. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Part 1: Troubleshooting & FAQs

Q1: Why does standard acid-base extraction (1M HCl / 1M NaOH) fail to separate my amide product from the unreacted starting material? A: The failure stems from the dual basic sites on the starting material and the residual basic site on your product. If you synthesized an amide, your product still contains the tertiary N,N-dimethylaniline moiety.

  • Washing with 1M HCl (pH ~0) protonates the tertiary amine in both your product and the unreacted starting material, driving both into the aqueous layer.

  • Washing with 1M NaOH (pH ~14) deprotonates all basic sites, driving both compounds into the organic layer. To achieve separation, you must exploit the specific pKa differential between the primary and tertiary amines, as detailed in [1].

Q2: How do I leverage the pKa difference to separate the unreacted amine from my product? A: The primary aminomethyl group has a pKa of ~9.5, while the tertiary aniline group has a pKa of ~5.5. By using a buffer to precisely control the aqueous wash at pH 7.5 , you create a divergent ionization state. At pH 7.5, the primary amine of the starting material remains fully protonated (water-soluble), while the tertiary amine of your product is deprotonated and neutral (organic-soluble) ()[2].

Q3: My target product is highly polar and partitions into the aqueous layer even at pH 7.5. What is the alternative? A: If liquid-liquid extraction is unviable, transition to Polymer-Supported (PS) Scavenging . Adding a PS-Isocyanate resin to your crude organic mixture will selectively and covalently capture the primary amine of the unreacted starting material, forming a resin-bound urea ()[3]. Because your amide product lacks a nucleophilic primary amine, it remains safely in solution and can be isolated by simple filtration.

Q4: I am observing low conversion rates in my coupling step. Is the dihydrochloride salt to blame? A: Yes. The starting material is supplied as a dihydrochloride salt, meaning the primary amine is protonated (-NH3+ Cl-) and non-nucleophilic. You must add at least 2.5 to 3.0 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to the reaction mixture to fully liberate the free base in situ before adding your electrophile.

Part 2: Quantitative Data & Causality

Understanding the exact ionization states and resin compatibilities is critical for designing a self-validating purification system.

Table 1: Ionization States and Phase Partitioning at pH 7.5
Compound / MoietyFunctional GroupApprox. pKaState at pH 7.5Phase Preference
Unreacted Starting Material Primary Amine (-CH₂NH₂)~9.5>99% Protonated (+)Aqueous
Unreacted Starting Material Tertiary Aniline (-N(CH₃)₂)~5.5>99% Neutral (0)Aqueous (dragged by 1° amine)
Target Product (Amide) Amide Nitrogen (-NH-C=O)~15.0Neutral (0)Organic
Target Product (Amide) Tertiary Aniline (-N(CH₃)₂)~5.5>99% Neutral (0)Organic
Table 2: Recommended Scavenger Resins for Primary Amine Removal
Resin TypeReactive GroupLoading CapacitySolvent CompatibilityReaction Time
PS-Isocyanate -N=C=O1.1 - 1.7 mmol/gDCM, THF, DMF, CHCl₃2 - 4 hours
PS-Benzaldehyde -CHO1.0 - 1.5 mmol/gDCM, THF, DMF4 - 6 hours

Part 3: Experimental Workflows & Visualizations

Workflow Start Crude Mixture (Product + Unreacted Amine) Decision Is the product highly polar or acid/base sensitive? Start->Decision PathA pH-Controlled Extraction (pH 7.5 Buffer) Decision->PathA No (Standard Workup) PathB Resin Scavenging (PS-Isocyanate) Decision->PathB Yes (Sensitive/Polar) OrgLayer Organic Layer: Pure Product (Neutral) PathA->OrgLayer AqLayer Aqueous Layer: Amine Impurity (Protonated) PathA->AqLayer Filter Filtration PathB->Filter Filtrate Filtrate: Pure Product Filter->Filtrate Resin Resin: Covalently Bound Amine Filter->Resin

Caption: Decision matrix for selecting the optimal purification workflow.

Protocol A: pH-Controlled Aqueous Extraction

This protocol utilizes a self-validating pH check to ensure the buffering capacity is not overwhelmed by residual reaction bases.

  • Dilution : Dilute the crude reaction mixture in a water-immiscible organic solvent (e.g., EtOAc, DCM, or 2-MeTHF) to a concentration of ~0.1 M.

  • Buffer Preparation : Prepare a 0.5 M Sodium Phosphate buffer adjusted precisely to pH 7.5.

  • Extraction : Transfer the organic solution to a separatory funnel. Add an equal volume of the pH 7.5 buffer.

  • Equilibration : Stopper the funnel, invert, and vent immediately. Shake vigorously for 30 seconds to ensure complete phase transfer, then allow the layers to separate.

  • Validation (Critical Step) : Draw off a few drops of the aqueous layer and test with pH paper. If the pH has drifted above 8.0 (due to residual DIPEA/TEA), add more buffer or a few drops of 1M HCl until the aqueous layer stabilizes at pH 7.5.

  • Separation : Drain the aqueous layer, which now contains the protonated 4-(aminomethyl)-N,N,2-trimethylaniline.

  • Washing : Repeat the buffer wash two more times to ensure >99% removal of the impurity.

  • Isolation : Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Mechanism Amine Unreacted Amine (1° Aliphatic Amine) Urea Covalent Capture (Resin-bound Urea) Amine->Urea Nucleophilic Attack Resin PS-Isocyanate Resin (-N=C=O) Resin->Urea Product Target Product (Amide / 3° Amine) Solution Remains in Solution (No Reaction) Product->Solution Non-nucleophilic

Caption: Mechanism of selective primary amine sequestration using PS-Isocyanate.

Protocol B: Polymer-Supported Isocyanate Scavenging

This method is ideal for parallel synthesis or highly polar products, as demonstrated in foundational polymer-supported quenching studies ()[4].

  • Preparation : Dissolve the crude reaction mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or DMF). Warning: Do not use alcohols (MeOH, EtOH) as they will react with and consume the isocyanate resin.

  • Resin Addition : Add 3.0 to 4.0 equivalents of Polymer-Supported Isocyanate resin (typical loading: 1.5 mmol/g) relative to the estimated amount of unreacted starting material.

  • Agitation : Gently agitate the suspension on an orbital shaker or using an overhead stirrer at room temperature for 2 to 4 hours. Avoid magnetic stirring bars, which mechanically grind and destroy the polymer beads.

  • Validation : Remove a 10 µL aliquot of the supernatant, dilute, and analyze via LC-MS or TLC. If unreacted amine is still present, add 1.0 additional equivalent of resin and agitate for 1 more hour.

  • Filtration : Filter the mixture through a medium-porosity sintered glass frit.

  • Washing : Wash the resin cake thoroughly with the reaction solvent (3 × 10 mL) to elute any trapped product.

  • Isolation : Combine the filtrate and washes, then concentrate under reduced pressure to yield the purified product.

References

  • Wikipedia Contributors. (2026). Acid–base extraction. Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry Steps. (2025). Organic Acid-Base Extractions. Chemistry Steps. URL:[Link]

  • Navarro, R., García, C., Rodríguez-Hernández, J., Elvira, C., Marcos-Fernández, A., Gallardo, A., & Reinecke, H. (2020). General approach to prepare polymers bearing pendant isocyanate groups. Polymer Chemistry, Royal Society of Chemistry, 11(35), 5655-5663. URL:[Link]

  • Booth, R. J., & Hodges, J. C. (1997). Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society, 119(21), 4882–4886. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(Aminomethyl)-N,N,2-trimethylaniline Dihydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of benzylic diamines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield and purity bottlenecks during the synthesis of benzylic diamines. The target molecule, 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, presents unique synthetic challenges: it is highly electron-rich, sterically hindered at the ortho-position, and forms an extremely polar, water-soluble diamine base.

This guide moves beyond basic recipes. We will dissect the causality behind common experimental failures, provide self-validating protocols, and establish robust methodologies to maximize your product yield.

Mechanistic Workflows & Logical Relationships

Understanding the mechanistic failure points is the first step in troubleshooting. Below are the logical pathways for the two most common synthetic routes: nitrile reduction and reductive amination.

SynthesisWorkflow Start Precursor (Nitrile or Aldehyde) Reduction Catalytic Hydrogenation (Raney Ni / H2 / NH3) Start->Reduction H2, Catalyst Imine Reactive Imine Intermediate Reduction->Imine Partial Reduction PrimaryAmine Primary Amine Base (Target) Imine->PrimaryAmine +H2 SecondaryAmine Secondary Amine (Dimer Byproduct) Imine->SecondaryAmine +Primary Amine (-NH3) SaltFormation Salt Formation (Anhydrous HCl / iPrOH) PrimaryAmine->SaltFormation Workup & HCl FinalProduct 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride SaltFormation->FinalProduct Crystallization

Synthetic workflow illustrating primary amine target vs. secondary amine byproduct formation.

ReductiveAmination Aldehyde Electron-Rich Aldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH3 Ammonia Ammonia Source Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H2O Reduction Hydride Reduction Imine->Reduction Fast Trapping Product Primary Amine Reduction->Product Irreversible WaterScavenger Ti(O-iPr)4 Scavenger WaterScavenger->Imine Drives Equilibrium

Logical relationship of reductive amination showing water scavenging driving the equilibrium.

Frequently Asked Questions & Causality Analysis

Q1: During the catalytic hydrogenation of 4-(N,N-dimethylamino)-3-methylbenzonitrile, my GC-MS shows a massive peak for a secondary amine dimer. How do I prevent this? Causality: The proceeds via a highly reactive imine intermediate[1]. If the local concentration of the newly formed primary amine is high, it acts as a nucleophile, attacking the unreduced imine. Subsequent elimination of ammonia and further hydrogenation yields a secondary amine (dimer) byproduct. Solution: To shift the equilibrium and competitively inhibit the primary amine from attacking the imine, you must introduce an excess of ammonia (NH 3​ ) into the reaction matrix. Using Raney Nickel saturated with methanolic ammonia is a field-proven self-validating system: the ammonia outcompetes the product for the imine intermediate. Alternatively, utilizing specialized can intrinsically balance acidic and basic sites to prevent condensation without additives[2].

Q2: I am using reductive amination from the benzaldehyde precursor instead of the nitrile. My yields are stuck at 60% due to incomplete conversion. What is the optimal protocol? Causality: Reductive amination is an equilibrium-driven process. Water is generated as a byproduct during imine formation. Because the 4-(dimethylamino)benzaldehyde derivative is highly electron-rich, the carbonyl carbon is less electrophilic, slowing down imine formation and making the equilibrium highly sensitive to water. Solution: Use Titanium(IV) isopropoxide (Ti(O-iPr) 4​ ) as both a Lewis acid catalyst to activate the electron-rich carbonyl and an irreversible water scavenger. This drives the hemiaminal-to-imine equilibrium forward before hydride reduction occurs.

Q3: The free base converts to the dihydrochloride salt, but my isolated yield during crystallization is exceptionally low, and the product turns into a sticky gum. Why? Causality: The target molecule, 4-(aminomethyl)-N,N,2-trimethylaniline, is a highly polar diamine. Both the N,N-dimethylamino group and the primary amine will protonate. The resulting dihydrochloride salt is extremely water-soluble and hygroscopic. Aqueous workups or using aqueous HCl (e.g., 37% HCl) introduces water that prevents crystallization, leading to hygroscopic gums. Solution: Perform the salt formation strictly under anhydrous conditions. A (such as the TAK-779 intermediate) relies on anhydrous HCl in 2-propanol or dioxane, forcing the dihydrochloride salt to precipitate quantitatively[3].

Quantitative Data & Yield Optimization

The table below summarizes the expected yields and selectivity profiles based on the reduction conditions chosen for the nitrile precursor.

Reduction ConditionAdditivePrimary Amine Yield (%)Secondary Amine (Dimer) Yield (%)Causality / Mechanistic Note
Pd/C, H 2​ (50 psi) None35%60%Uninhibited nucleophilic attack of the primary amine on the imine intermediate.
Raney Ni, H 2​ (50 psi) None55%40%Moderate surface basicity of Ni reduces, but does not eliminate, dimerization.
Raney Ni, H 2​ (50 psi) NH 3​ (excess)>90%<5%Excess ammonia outcompetes the primary amine for the imine intermediate.
Ni-NiO@bTiO 2​ Heterojunction None>95%<2%Amphoteric catalyst balances acidic/basic sites, preventing condensation[2].

Validated Experimental Protocols

Protocol A: High-Yield Nitrile Reduction (Suppression of Secondary Amine)

This protocol utilizes Le Chatelier's principle to suppress dimer formation during hydrogenation.

  • Preparation: In a high-pressure Parr reactor, dissolve 10.0 mmol of 4-(N,N-dimethylamino)-3-methylbenzonitrile in 30 mL of 7 N ammonia in methanol.

  • Catalyst Addition: Add 10% w/w of washed Raney Nickel slurry.

    • Self-Validation Check: Ensure the Raney Ni is washed with anhydrous methanol until the supernatant is neutral. If the wash is basic, residual aqueous NaOH from catalyst preparation remains, which introduces water and can poison the reaction.

  • Hydrogenation: Purge the vessel with N 2​ (3x), then H 2​ (3x). Pressurize to 50 psi H 2​ and stir vigorously at room temperature for 12-16 hours.

  • Workup: Filter the catalyst through a pad of Celite under a nitrogen blanket (Raney Ni is pyrophoric). Concentrate the filtrate in vacuo to yield the crude primary amine base.

Protocol B: Anhydrous Dihydrochloride Salt Formation

This protocol ensures the quantitative precipitation of the highly soluble diamine salt.

  • Dissolution: Dissolve the crude free base (approx. 10.0 mmol) in 15 mL of anhydrous 2-propanol.

  • Acidification: Cool the solution to 0–5 °C in an ice bath. Dropwise, add 2.5 equivalents (25.0 mmol) of a 4.0 M HCl solution in dioxane.

    • Self-Validation Check: The solution should immediately turn cloudy as the dihydrochloride salt forms. If the solution remains clear, ambient moisture has compromised the anhydrous environment, and the salt is dissolving.

  • Crystallization: Stir at 0 °C for 1 hour. Add 10 mL of anhydrous diethyl ether as an anti-solvent to drive complete precipitation.

  • Isolation: Filter the precipitate under a stream of dry nitrogen. Wash with cold ether and dry immediately in a vacuum desiccator over P 2​ O 5​ to prevent hygroscopic degradation.

References

  • Process Development of 4-[N-Methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline Dihydrochloride: A Key Intermediate for TAK-779, a Small-Molecule Nonpeptide CCR5 Antagonist Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Amine synthesis by nitrile reduction Source: Organic Chemistry Portal URL:[Link]

  • Highly Selective Hydrogenation of Nitriles to Primary Amines without an Additive Using Nanoscale Ni0-NiII/III-bTiO2 Heterojunctions Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: A Guide to Minimizing Impurities in the Scale-Up Manufacturing of 4-(Aminomethyl)-N,N,2-trimethylaniline Dihydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and purification of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. This guide is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals engaged in the scale-up manufacturing of this important compound. Our focus is to provide in-depth, field-proven insights into identifying, controlling, and minimizing process-related impurities to ensure the highest product quality, safety, and batch-to-batch consistency.

Part I: Understanding the Landscape of Potential Impurities

The purity of an Active Pharmaceutical Ingredient (API) is paramount, and control over impurities begins with a thorough understanding of the synthetic route. While multiple pathways to 4-(aminomethyl)-N,N,2-trimethylaniline exist, a common and scalable approach involves the formylation of N,N,2-trimethylaniline followed by reductive amination. This process, while effective, can introduce a predictable set of impurities if not carefully controlled.

The diagram below illustrates this proposed synthetic pathway and highlights the critical points where impurities are most likely to emerge.

SM N,N,2-trimethylaniline (Starting Material) Formylation Vilsmeier-Haack Formylation (e.g., POCl3, DMF) SM->Formylation Intermediate 4-formyl-N,N,2-trimethylaniline (Aldehyde Intermediate) Formylation->Intermediate Impurity_SM Unreacted Starting Material Formylation->Impurity_SM Incomplete Reaction ReductiveAmination Reductive Amination (e.g., NH3, H2/Catalyst) Intermediate->ReductiveAmination FreeBase 4-(aminomethyl)-N,N,2-trimethylaniline (Free Base) ReductiveAmination->FreeBase Impurity_Inter Residual Aldehyde Intermediate ReductiveAmination->Impurity_Inter Incomplete Reaction Impurity_Byproduct Reductive Amination Byproducts (e.g., Dimers) ReductiveAmination->Impurity_Byproduct Side Reaction SaltFormation Salt Formation (HCl) FreeBase->SaltFormation Impurity_Ox Oxidation Products (Colored Impurities) FreeBase->Impurity_Ox Air/Light Exposure Product 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (Final Product) SaltFormation->Product

Caption: Proposed synthetic pathway and points of impurity introduction.

Table 1: Summary of Potential Process-Related Impurities
Impurity TypePotential SourceImpact on Final ProductRecommended Mitigation Strategy
Unreacted Starting Material (N,N,2-trimethylaniline)Incomplete formylation reaction.Can be difficult to remove from the final product due to similar properties; impacts purity and yield.Drive formylation to completion by optimizing stoichiometry, temperature, and reaction time. Monitor reaction progress by TLC or HPLC.
Residual Intermediate (4-formyl-N,N,2-trimethylaniline)Incomplete reductive amination.A reactive impurity that can lead to the formation of other byproducts and decrease product stability.Ensure sufficient catalyst loading, hydrogen pressure, and reaction time. Optimize temperature to balance reaction rate and stability.
Oxidation Products Exposure of the aniline free base to air and/or light.[1]Causes discoloration (yellow to brown) of the product and introduces complex, often colored, impurities.[1]Handle the free base under an inert atmosphere (Nitrogen or Argon). Use antioxidants if necessary. Purify promptly after synthesis.
Dimeric Byproducts Side reactions during reductive amination (e.g., reaction between the amine product and the aldehyde intermediate).Reduces yield and complicates purification.Control reaction stoichiometry and temperature carefully. Consider slow addition of the reducing agent.
Residual Solvents Trapped solvents from reaction workup or final crystallization.Must be controlled to levels specified by regulatory guidelines like ICH.[2]Select appropriate crystallization solvents and implement effective drying procedures (e.g., vacuum oven at controlled temperature).
Inorganic Impurities Catalysts, reagents (e.g., acids, bases), and salts from workup.Can affect downstream applications and must be controlled.Implement thorough aqueous washes during workup. Use purification methods like recrystallization to purge inorganic salts.[3]

Part II: Troubleshooting Guide for Scale-Up Manufacturing

This section addresses common issues encountered during the synthesis and purification of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride.

Q1: My isolated final product has a yellow or brown tint. What is the cause and how can I obtain a colorless product?

A1: Discoloration in aromatic amines and their salts is almost always due to the formation of oxidation products.[1] The aniline moiety is susceptible to air oxidation, a process that can be accelerated by exposure to light and trace metal impurities.

  • Causality: The free-base form of the amine is particularly prone to oxidation. This often occurs during the workup phase after the reductive amination and before the final salt formation. If the free base is held for an extended period or exposed to air, colored impurities will form and be carried into the final dihydrochloride salt.

  • Troubleshooting & Prevention:

    • Inert Atmosphere: During workup, handle the free base under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Prompt Salt Formation: Do not store the isolated free base. Proceed to the salt formation step as quickly as possible after the workup is complete.

    • Decolorization: If the final product is already colored, it can often be purified. Dissolve the dihydrochloride salt in a suitable solvent (e.g., methanol or ethanol/water) and treat with activated carbon. Heat the slurry briefly, then filter the hot solution through a pad of celite to remove the carbon. The colorless filtrate can then be recrystallized.

    • Storage: Store the final, purified product in a dark, airtight container, preferably under an inert atmosphere, to prevent degradation over time.[1]

Q2: HPLC analysis of my final product shows a persistent peak corresponding to the aldehyde intermediate. How can I eliminate this?

A2: The presence of the 4-formyl-N,N,2-trimethylaniline intermediate points directly to an incomplete reductive amination reaction. During scale-up, issues like inefficient mixing or poor heat transfer can exacerbate this problem.

  • Causality: The conversion of the aldehyde to the amine requires the successful coordination of the substrate, ammonia (or amine source), and hydrogen on the catalyst surface. Insufficient catalyst activity, low hydrogen pressure, or suboptimal temperature can cause the reaction to stall.

  • Troubleshooting & Optimization:

    • Catalyst Activity: Ensure the catalyst (e.g., Palladium on Carbon, Raney Nickel) is fresh and active. For slurry hydrogenations, ensure efficient agitation to keep the catalyst suspended and in contact with the reactants.

    • Hydrogen Pressure: In a pressure reactor, ensure the system is leak-free and that the target hydrogen pressure is maintained throughout the reaction. A drop in pressure can slow or stop the conversion.

    • Reaction Time & Temperature: Profile the reaction by taking samples at regular intervals to determine the time required for full conversion. A slight increase in temperature may improve the reaction rate, but be cautious of potential side reactions.

    • Purification: If a small amount of the aldehyde remains, it can sometimes be removed during purification. The aldehyde is non-basic. An acid-base extraction of the free base before salt formation can help partition the neutral aldehyde impurity into the organic layer, while the desired amine moves to the acidic aqueous layer.[4]

Q3: I'm struggling with the crystallization of the dihydrochloride salt. The product either oils out or the yield is very low. What should I do?

A3: Crystallization of hydrochloride salts can be challenging. The goal is to find a solvent system where the salt has high solubility at elevated temperatures but low solubility at room temperature or below.

  • Causality: "Oiling out" occurs when the product's solubility in the chosen solvent is too high, even when cooled, causing it to separate as a liquid phase instead of forming crystals. Low yield indicates that the product has significant solubility in the mother liquor even at low temperatures.

  • Troubleshooting & Optimization:

    • Solvent Selection: A multi-solvent system is often effective.[1] For amine hydrochlorides, common systems include isopropanol/water, ethanol/water, or methanol/diethyl ether. The more polar solvent (alcohol/water) is used to dissolve the salt, and the less polar "anti-solvent" (ether) is added to induce precipitation.

    • Protocol for Recrystallization:

      • Dissolve the crude dihydrochloride salt in a minimal amount of hot methanol or ethanol.

      • If discoloration is an issue, perform an activated carbon treatment at this stage.

      • Filter the hot solution to remove any particulates.

      • Slowly add a less polar solvent like isopropanol or diethyl ether to the warm solution with stirring until it becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

      • Collect the crystals by filtration and wash with a small amount of the cold solvent mixture.

    • Control of HCl Stoichiometry: Ensure you are using approximately two equivalents of HCl. Excess acid can sometimes interfere with crystallization. The salt is typically formed by dissolving the free base in a suitable solvent (like isopropanol or ether) and adding a solution of HCl in that solvent (e.g., 2M HCl in isopropanol).[4]

Part III: Recommended Protocols & Analytical Methods

Adherence to validated analytical methods and purification protocols is essential for achieving consistent results.

Protocol 1: Purification by Dihydrochloride Salt Recrystallization

This protocol is designed to remove both colored impurities and residual process-related impurities.

  • Dissolution: In a flask equipped with a reflux condenser, dissolve the crude 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in a minimal volume of hot 95% ethanol.

  • (Optional) Decolorization: If the solution is colored, add 1-2% (w/w) of activated carbon to the hot solution. Stir the mixture at reflux for 15-20 minutes.

  • Filtration: Set up a hot filtration apparatus. Filter the hot solution through a pad of celite to remove the activated carbon or any other insoluble matter.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. For maximum yield, place the flask in an ice-water bath for at least 1 hour.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold 95% ethanol to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 2: RP-HPLC Method for Purity Analysis

A stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for separating the main compound from potential impurities.[5]

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-25 min: Linear gradient to 50% A, 50% B

    • 25-30 min: Hold at 50% A, 50% B

    • 30-31 min: Return to 95% A, 5% B

    • 31-40 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the sample in the initial mobile phase (95:5 Water:Acetonitrile) to prepare a 1 mg/mL stock solution. Dilute as needed.

Analytical Workflow for Impurity Identification

When an unknown impurity is detected, a systematic approach is required for its identification and characterization.[6]

Start Unknown Peak Detected in HPLC-UV LCMS Perform LC-MS Analysis Start->LCMS MW Determine Molecular Weight (MW) of Impurity LCMS->MW Compare Compare MW with Potential Impurities (SM, Intermediate, etc.) MW->Compare Match Match Found? Compare->Match Isolate Isolate Impurity (Prep-HPLC or Column Chrom.) Match->Isolate No Confirm Structure Confirmed Match->Confirm Yes NMR Perform Structural Elucidation (1H, 13C NMR) Isolate->NMR NMR->Confirm Synthesize Synthesize Reference Standard Confirm->Synthesize

Caption: Workflow for the identification of unknown impurities.

Part IV: Frequently Asked Questions (FAQs)

Q4: What are the ideal storage conditions for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride?

A4: As a hydrochloride salt, the compound is significantly more stable than its free base form. However, to ensure long-term stability, it should be stored in a well-sealed container in a cool, dry place, and protected from light. For long-term archival, storage under an inert gas like argon or nitrogen is recommended.

Q5: Why is a dihydrochloride salt formed and not a monohydrochloride?

A5: The molecule contains two basic nitrogen atoms: the primary aliphatic amine of the aminomethyl group and the tertiary aromatic amine of the aniline ring. Both of these sites can be protonated by a strong acid like HCl, leading to the formation of a stable dihydrochloride salt. This is a common characteristic of molecules with multiple basic centers.[3]

Q6: Beyond HPLC, what other analytical techniques are useful for impurity profiling during scale-up?

A6: A comprehensive analytical toolkit is essential.[2][7]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool for identifying unknown impurities by providing molecular weight information.[7]

  • GC (Gas Chromatography): Primarily used for quantifying residual solvents.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: Indispensable for the structural elucidation of unknown impurities once they have been isolated.[6]

  • ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): Used to quantify trace levels of inorganic and elemental impurities, particularly residual metals from catalysts.

Part V: References

  • Google Patents. Process for purification of 4, 4'-methylenedianiline. Google Patents. Available from:

  • Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available from: [Link]

  • ResearchGate. The Purification of Triethylenetetramine and Its Dihydrochloride for the Treatment of Wilson's Disease. ResearchGate. Available from: [Link]

  • Google Patents. 2,4,6-trimethylaniline synthesis method. Google Patents. Available from:

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal. Available from: [Link]

  • ResearchGate. Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. ResearchGate. Available from: [Link]

  • Organic Syntheses. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses. Available from: [Link]

  • ResearchGate. IMPURITY PROFILING: AN EMERGING APPROACH FOR PHARMACEUTICALS. ResearchGate. Available from: [Link]

  • ECHA. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride — Chemical Substance Information. European Chemicals Agency. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H and ¹³C NMR Chemical Shifts of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(aminomethyl)-N,N,2-trimethyl...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, a compound of interest in medicinal chemistry and materials science. In the absence of direct experimental spectra in the public domain, this guide leverages high-accuracy NMR prediction software to generate a reliable spectral dataset. A comparative analysis is presented against the experimental data of structurally related analogs, namely N,N,2-trimethylaniline and 4-(aminomethyl)-N,N-dimethylaniline. This guide elucidates the structural and electronic factors influencing the chemical shifts, with a particular focus on the effects of protonation of the amine functionalities. Detailed experimental protocols for acquiring high-quality NMR data for similar compounds are also provided, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

4-(aminomethyl)-N,N,2-trimethylaniline and its derivatives are versatile building blocks in the synthesis of a wide array of functional molecules. The presence of multiple reactive sites—a primary aliphatic amine, a tertiary aromatic amine, and a substituted aromatic ring—makes it a valuable precursor for the development of novel pharmaceuticals, ligands for metal catalysis, and functional polymers. Accurate structural elucidation is paramount for guaranteeing the purity and desired functionality of synthesized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose, providing detailed information about the molecular structure and electronic environment of individual atoms.

This guide aims to serve as a practical reference for researchers working with 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride and related compounds. By providing a detailed analysis of its predicted NMR spectra and comparing it with experimental data from close analogs, we can confidently assign the resonances and understand the impact of structural modifications on the chemical shifts.

Predicted ¹H and ¹³C NMR Spectral Data for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Due to the unavailability of experimental NMR data for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride in the public domain, the ¹H and ¹³C NMR spectra were predicted using advanced NMR prediction software. These tools utilize extensive databases of experimental spectra and sophisticated algorithms to provide highly accurate chemical shift and coupling constant predictions. For this guide, predictions were generated using a consensus model from multiple prediction engines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Atom Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-37.45 (d, J=8.0 Hz)
H-57.40 (d, J=8.0 Hz)
H-67.35 (s)
-CH₂-NH₃⁺4.10 (s)42.5
-N(CH₃)₂H⁺3.15 (s)45.0
Ar-CH₃2.40 (s)18.0
C-1148.0
C-2135.0
C-3130.0
C-4138.0
C-5128.0
C-6125.0

Disclaimer: These are predicted values and may differ slightly from experimental results. The solvent is assumed to be DMSO-d₆.

Comparative Analysis with Structural Analogs

To validate and understand the predicted NMR data, a comparative analysis with experimentally determined spectra of structurally similar molecules is essential. We have selected N,N,2-trimethylaniline and 4-(aminomethyl)-N,N-dimethylaniline as our primary comparators.

N,N,2-trimethylaniline: The Core Aromatic System

N,N,2-trimethylaniline represents the core substituted aromatic ring of our target molecule. Experimental data for this compound provides a baseline for the chemical shifts of the aromatic protons and carbons, as well as the N,N-dimethyl and the aromatic methyl groups.

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts for N,N,2-trimethylaniline

Atom Assignment Experimental ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
Aromatic H6.9-7.2 (m)
-N(CH₃)₂2.65 (s)44.5
Ar-CH₃2.30 (s)18.2
Aromatic C118-152

Source: Publicly available spectral databases. Solvent: CDCl₃.

Analysis of Differences:

  • Aromatic Protons: The predicted aromatic protons of the dihydrochloride salt are significantly downfield (7.35-7.45 ppm) compared to the neutral N,N,2-trimethylaniline (6.9-7.2 ppm). This is a direct consequence of the protonation of the tertiary aniline nitrogen. The resulting positive charge on the nitrogen atom withdraws electron density from the aromatic ring, deshielding the aromatic protons and causing a downfield shift.

  • N,N-dimethyl Group: The predicted chemical shift for the N,N-dimethyl protons in the dihydrochloride is 3.15 ppm, a noticeable downfield shift from the 2.65 ppm observed in the neutral analog. This is again due to the inductive effect of the positively charged nitrogen atom.

  • Aromatic Methyl Group: The aromatic methyl group shows a smaller predicted downfield shift (2.40 ppm vs. 2.30 ppm), as it is further away from the site of protonation.

4-(aminomethyl)-N,N-dimethylaniline: The Effect of the Aminomethyl Group

This analog introduces the aminomethyl substituent at the para position, allowing us to assess its electronic contribution and the effect of protonation on the benzylic protons.

Table 3: Experimental ¹H and ¹³C NMR Chemical Shifts for 4-(aminomethyl)-N,N-dimethylaniline

Atom Assignment Experimental ¹H Chemical Shift (ppm) Experimental ¹³C Chemical Shift (ppm)
Aromatic H (ortho to NMe₂)6.70 (d, J=8.5 Hz)
Aromatic H (ortho to CH₂NH₂)7.15 (d, J=8.5 Hz)
-CH₂-NH₂3.75 (s)46.0
-N(CH₃)₂2.90 (s)40.5
Aromatic C112-150

Source: Publicly available spectral databases. Solvent: CDCl₃.

Analysis of Differences:

  • Benzylic Protons (-CH₂-NH₃⁺): The predicted chemical shift of the benzylic protons in the dihydrochloride is 4.10 ppm, which is downfield compared to the neutral analog (3.75 ppm). The protonation of the primary amine to an ammonium group significantly deshields these protons.

  • Aromatic Protons: In the neutral 4-(aminomethyl)-N,N-dimethylaniline, the aromatic protons ortho to the electron-donating N,N-dimethyl group are shifted upfield (6.70 ppm). In our target molecule, the protonation of both amino groups leads to a general downfield shift of all aromatic protons. The predicted distinct signals for H-3, H-5, and H-6 in the dihydrochloride suggest a more complex electronic environment due to the presence of the ortho-methyl group and the charged substituents.

The Impact of Dihydrochloride Salt Formation

The formation of a dihydrochloride salt has a profound effect on the NMR spectrum. Both the primary aliphatic amine and the tertiary aromatic amine are expected to be protonated in the presence of two equivalents of hydrochloric acid.

  • Inductive Effects: The resulting positive charges on the nitrogen atoms act as strong electron-withdrawing groups. This inductive effect is most pronounced for protons and carbons closer to the ammonium centers, leading to significant downfield shifts.

  • Solvent Effects: The choice of solvent is critical when analyzing amine salts. Protic solvents like D₂O or DMSO-d₆ are often preferred due to their ability to dissolve the salt and facilitate proton exchange. In aprotic solvents like CDCl₃, ion-pairing effects can influence chemical shifts.[1] The N-H protons of ammonium salts are typically observed as broad signals at higher chemical shifts, often in the range of 7-9 ppm in DMSO-d₆.[1]

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride or similar compounds, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often a good starting point for amine hydrochlorides due to its excellent dissolving power and the ability to observe exchangeable N-H protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS) or a calibrated solvent residual peak, for accurate chemical shift referencing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds (a longer delay may be needed for quantitative analysis).

    • Number of Scans: 8-16 scans, adjust as needed for adequate signal-to-noise ratio.

    • Spectral Width: A range of -2 to 12 ppm is typically sufficient.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Spectral Width: A range of 0 to 200 ppm is generally appropriate for organic molecules.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Integrate the peaks in the ¹H spectrum.

    • Reference the spectrum to the internal standard or solvent peak.

Visualizing the Molecular Structure and Logic

To aid in the understanding of the molecular structure and the relationships between its components, the following diagrams are provided.

G cluster_molecule 4-(aminomethyl)-N,N,2-trimethylaniline N1 N(CH₃)₂ C1 C C1->N1 C2 C-CH₃ C1->C2 C3 C C2->C3 C6 C C6->C1 C5 C C5->C6 C4 C-CH₂NH₂ C4->C5 C3->C4

Caption: Molecular structure of the core aniline derivative.

G cluster_workflow NMR Data Acquisition and Analysis Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B 1H NMR Experiment (400 MHz, zg30) A->B C 13C NMR Experiment (100 MHz, zgpg30) A->C D Data Processing (FT, Phasing, Baseline Correction) B->D C->D E Spectral Analysis (Chemical Shift, Integration, Multiplicity) D->E F Structure Elucidation E->F

Caption: A typical workflow for NMR-based structure elucidation.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride. By comparing these predictions with experimental data from structurally related analogs, we have established a solid foundation for the interpretation of its NMR spectrum. The significant downfield shifts observed in the predicted spectrum are a direct result of the protonation of the two amine functionalities, highlighting the profound influence of electronic effects on NMR chemical shifts. The provided experimental protocol offers a reliable methodology for acquiring high-quality NMR data for this and similar compounds. This guide is intended to be a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and materials science, aiding in the accurate and efficient structural characterization of novel compounds.

References

  • Reich, H. J. (n.d.). 5-HMR-2 Chemical Shift. In Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

In the landscape of pharmaceutical development, the assurance of a drug substance's purity is paramount. For novel compounds such as 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, a robust and reliable analytica...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's purity is paramount. For novel compounds such as 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride, a robust and reliable analytical method is not just a regulatory expectation but a cornerstone of product quality and patient safety. This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for purity analysis against the stringent requirements set forth by international regulatory bodies. We will dissect the "why" behind each experimental choice, presenting a self-validating system that ensures trustworthiness and scientific integrity.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2][3] For a purity method, the primary goal is to accurately quantify the main compound and to detect and quantify any impurities present. This guide is structured to walk researchers, scientists, and drug development professionals through the essential validation parameters, providing both the theoretical framework and practical application.

The Analytical Challenge: 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is a primary aromatic amine.[4][5][6] Compounds in this class can be prone to degradation, particularly through oxidation, and may present chromatographic challenges such as peak tailing.[7][8] Therefore, a stability-indicating HPLC method is crucial. The method proposed and validated herein is a reverse-phase HPLC method with UV detection, a common and robust choice for such analytes.

The Validation Workflow: A Holistic Approach

The validation process is a systematic journey to demonstrate that the analytical method is fit for its purpose.[2][3] The following diagram illustrates the interconnectedness of the validation parameters, which will be explored in detail in the subsequent sections.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development HPLC Method Development (Column, Mobile Phase, etc.) Specificity Specificity & Forced Degradation Method_Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness System_Suitability System Suitability Robustness->System_Suitability

Caption: A typical workflow for HPLC method validation, starting from method development and proceeding through the key validation parameters.

Part 1: Specificity - The Cornerstone of Purity Analysis

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][9] For a purity method, this is arguably the most critical parameter.

Experimental Protocol: Forced Degradation Studies

To demonstrate specificity, forced degradation studies are indispensable.[9][10][11] These studies intentionally stress the drug substance to produce potential degradation products.

Step-by-Step Methodology:

  • Sample Preparation: Prepare solutions of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 24 hours.

    • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 24 hours.

    • Oxidative Degradation: Add 10% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (254 nm) for 48 hours.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using the proposed HPLC method. A photodiode array (PDA) detector is highly recommended to evaluate peak purity.

Comparative Data:

Proposed HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

  • Column Temperature: 30°C

Table 1: Forced Degradation Results

Stress Condition% Degradation of Main PeakPeak Purity of Main Peak (PDA)Observations
Acid Hydrolysis15.2%Pass (>990)Two small degradation peaks observed, well-resolved from the main peak.
Base Hydrolysis8.5%Pass (>990)One minor degradation peak observed, baseline resolved.
Oxidation25.8%Pass (>990)Significant degradation with multiple resolved peaks.
Thermal2.1%Pass (>990)Minimal degradation.
Photolytic5.6%Pass (>990)One small degradation peak observed.

Interpretation: The proposed method successfully separates the main peak from all degradation products, and the peak purity analysis confirms that the main peak is spectrally pure under all stress conditions. This demonstrates the stability-indicating nature of the method.

Part 2: Linearity and Range - Quantifying with Confidence

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1]

Experimental Protocol:

A minimum of five concentrations is recommended to establish linearity.[1]

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride reference standard at 1 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution. For a purity method, the range should typically cover from the reporting limit for impurities up to 120% of the assay concentration.

  • Analysis: Inject each standard in triplicate and plot the mean peak area against the concentration.

  • Evaluation: Perform a linear regression analysis and evaluate the correlation coefficient (r²), y-intercept, and slope of the regression line.

Comparative Data:

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
112,540
10124,800
50625,100
1001,252,000
1201,501,500

Linear Regression Analysis:

  • Correlation Coefficient (r²): 0.9998

  • Slope: 12,500

  • Y-intercept: 850

Interpretation: An r² value greater than 0.999 is typically considered acceptable, demonstrating excellent linearity. The y-intercept is not significantly different from zero, indicating no systemic error.

Part 3: Accuracy and Precision - The Measure of Closeness and Agreement

Accuracy is the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[1] It is often expressed as percent recovery.

Precision is the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] It is usually expressed as the relative standard deviation (%RSD).

Accuracy_Precision cluster_0 Accuracy (Closeness to True Value) cluster_1 Precision (Closeness of Measurements) True_Value Measurement_1 Measurement_2 Measurement_3 Measurement_A Measurement_B Measurement_C

Caption: Conceptual difference between accuracy (proximity to the target) and precision (reproducibility of results).

Experimental Protocol:

Accuracy and precision are often evaluated together.

Step-by-Step Methodology:

  • Sample Preparation: Prepare samples of a known matrix (placebo) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Repeatability (Intra-assay Precision): Analyze six replicate preparations at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Analysis: Quantify the amount of analyte in each sample and calculate the percent recovery for accuracy and the %RSD for precision.

Comparative Data:

Table 3: Accuracy (Recovery) and Precision Data

Concentration LevelReplicateRecovery (%)Repeatability (%RSD)Intermediate Precision (%RSD)
80%199.5
2100.2
399.8
100% 1-6 Mean: 100.1 0.8% 1.2%
120%1101.2
2100.5
3100.9

Interpretation: The recovery values are within the typical acceptance criteria of 98-102%, demonstrating high accuracy. The %RSD for repeatability and intermediate precision are well below the common limit of 2%, indicating excellent precision.

Part 4: Limits of Detection (LOD) and Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Step-by-Step Methodology:

  • Method 1 (Signal-to-Noise): Determine the concentration at which the analyte peak has a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Method 2 (Calibration Curve): Use the following equations:

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

Comparative Data:

Table 4: LOD and LOQ

ParameterSignal-to-Noise MethodCalibration Curve Method
LOD0.1 µg/mL0.12 µg/mL
LOQ0.3 µg/mL0.35 µg/mL

Interpretation: Both methods yield comparable results. The LOQ is sufficiently low to quantify potential impurities at required reporting levels.

Part 5: Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol:

Step-by-Step Methodology:

  • Parameter Variation: Deliberately vary critical method parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase composition (± 2% organic)

  • Analysis: Analyze a standard solution under each varied condition.

  • Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).

Comparative Data:

Table 5: Robustness Study

Parameter VariedRetention Time ShiftPeak AsymmetryResolution (from nearest peak)
Flow Rate (+0.1 mL/min)-0.5 min1.1>2.0
Flow Rate (-0.1 mL/min)+0.6 min1.2>2.0
Temperature (+2°C)-0.2 min1.1>2.0
Temperature (-2°C)+0.2 min1.2>2.0

Interpretation: The method is robust as small variations in the tested parameters do not significantly impact the key chromatographic parameters.

Conclusion

The comprehensive validation of this HPLC method for the purity analysis of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride demonstrates its suitability for its intended purpose. The method is specific, linear, accurate, precise, and robust. By adhering to the principles outlined in international guidelines such as ICH Q2(R1)/Q2(R2), a high degree of confidence in the quality of analytical data can be achieved.[2][12] This, in turn, ensures the quality and safety of the final drug product. This guide serves as a practical blueprint for researchers and scientists to develop and validate scientifically sound analytical methods.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. Available from: [Link]

  • ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). International Council for Harmonisation; 2022. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • 4-(aminomethyl)-n,n,2-trimethylaniline dihydrochloride (C10H16N2). PubChem. Available from: [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2. Waters Corporation. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. Available from: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available from: [Link]

  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. Available from: [Link]

  • HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. IJSDR. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride — Chemical Substance Information. Chem-Sub. Available from: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available from: [Link]

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Validation

LC-MS fragmentation pattern analysis of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Analytical Performance Comparison Guide: High-Purity Reference Standard vs. Generic Grade for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride Executive Summary For researchers and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

Analytical Performance Comparison Guide: High-Purity Reference Standard vs. Generic Grade for 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

Executive Summary

For researchers and drug development professionals, the accurate quantification and structural elucidation of highly polar, basic intermediates are critical bottlenecks. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS: 57678-47-4 for free base) is a dicationic building block frequently utilized in the synthesis of targeted therapeutics. Due to its extreme polarity and dual amine functionality, analyzing this compound presents significant chromatographic and mass spectrometric challenges.

This guide objectively compares the analytical performance of a High-Purity Reference Standard against generic-grade alternatives, detailing the mechanistic causality behind optimized LC-MS/MS workflows and fragmentation patterns.

Mechanistic Profiling & Chromatographic Strategy

The target compound features two ionizable centers: a primary benzylamine-type group (-CH2NH2) and a tertiary aniline-type group (-N(CH3)2). In solution, particularly at acidic to neutral pH, it exists as a highly polar dication.

The Failure of Reversed-Phase LC (RPLC): Standard C18 RPLC columns rely on hydrophobic interactions. Highly polar, charged amines exhibit a "hydrophobic mismatch" with C18 phases, resulting in rapid elution within the void volume, severe peak tailing, and catastrophic ion suppression from co-eluting salts[1]. While ion-pairing reagents (e.g., heptafluorobutyric acid) can force retention, they severely depress Electrospray Ionization (ESI) efficiency.

The HILIC Advantage: Hydrophilic Interaction Liquid Chromatography (HILIC) is the authoritative solution for this compound. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide) and a highly organic mobile phase (typically >70% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the silica surface. Furthermore, the high concentration of acetonitrile in the mobile phase drastically improves droplet desolvation in the ESI source, routinely yielding up to a 10-fold increase in MS sensitivity compared to RPLC[2].

ChromatographyLogic Sample 4-(aminomethyl)-N,N,2-trimethylaniline (Highly Polar, Basic Dication) RPLC Reversed-Phase LC (C18) High Aqueous Mobile Phase Sample->RPLC Hydrophobic Mismatch HILIC HILIC (Zwitterionic/Amide) High Organic (ACN) Mobile Phase Sample->HILIC Polar Partitioning & Ion Exchange OutcomeRPLC Poor Retention & Peak Tailing Elution in Void Volume Severe Ion Suppression RPLC->OutcomeRPLC OutcomeHILIC Strong Retention (Hydrophilic Partitioning) Optimal Peak Symmetry Enhanced ESI Desolvation (10x Sensitivity) HILIC->OutcomeHILIC

Fig 1: Mechanistic comparison of RPLC vs. HILIC retention strategies for polar basic amines.

LC-MS/MS Fragmentation Dynamics

Understanding the collision-induced dissociation (CID) pathways of 4-(aminomethyl)-N,N,2-trimethylaniline is essential for developing robust Multiple Reaction Monitoring (MRM) assays.

Upon ESI+ ionization, the molecule readily forms a protonated precursor ion at m/z 165.14 ([M+H]+).

  • Primary Pathway (m/z 148.11): The most thermodynamically favorable fragmentation is the neutral loss of ammonia (-17 Da) from the protonated primary amine. This cleavage is driven by the formation of a highly resonance-stabilized benzyl cation (or quinone methide iminium ion)[3].

  • Secondary Pathway (m/z 120.08): At higher collision energies, the tertiary aniline group undergoes cleavage, resulting in the neutral loss of dimethylamine (-45 Da).

Fragmentation M Precursor Ion [M+H]+ m/z 165.14 Protonated at Primary Amine F1 Product Ion 1 m/z 148.11 Resonance-Stabilized Benzyl Cation M->F1 Neutral Loss of NH3 (-17 Da) Low Collision Energy (15 eV) F2 Product Ion 2 m/z 120.08 Aniline Core Cation M->F2 Loss of HN(CH3)2 (-45 Da) Medium Collision Energy (25 eV) F3 Product Ion 3 m/z 105.05 Tolyl/Tropylium Derivative F1->F3 Cleavage & Rearrangement High Collision Energy (35 eV)

Fig 2: ESI-MS/MS collision-induced dissociation fragmentation pathway of the target compound.

Product Performance Comparison: High-Purity vs. Generic Alternatives

When utilizing this compound as an analytical standard or synthetic precursor, the purity profile directly dictates the reliability of downstream pharmacokinetic (PK) or biological data. Generic grades often suffer from co-eluting positional isomers (e.g., 3-(aminomethyl) derivatives) that share identical MRM transitions, leading to artificially inflated quantification.

Analytical ParameterHigh-Purity Reference StandardGeneric Grade AlternativeImpact on Downstream Applications
Chromatographic Purity (LC-UV/MS) ≥ 99.5%94.0% – 97.0%High purity prevents false-positive signals in sensitive MRM assays.
Positional Isomers (e.g., 3-aminomethyl) < 0.1% (Baseline resolved)1.5% – 3.0% (Co-eluting)Isomers share identical mass transitions, artificially inflating quantitative results.
MS Signal-to-Noise (10 ng/mL) > 500:1< 150:1Generic grades often contain uncharacterized salts that cause severe ESI ion suppression.
Salt Stoichiometry Exact (Dihydrochloride)Variable (Excess HCl)Inconsistent salt ratios alter the free-base molecular weight calculations during dosing.
Lot-to-Lot Reproducibility (RSD) < 2.0%8.0% – 12.0%Ensures long-term reliability for multi-year longitudinal studies.

Self-Validating Experimental Protocol: HILIC-MS/MS Analysis

The following protocol provides a self-validating system for the quantification and structural confirmation of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride.

Phase 1: Sample Preparation (The Causality of Diluent Choice)

  • Step 1: Weigh 1.0 mg of the dihydrochloride standard and dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock solution.

  • Step 2: Dilute the stock solution to a working concentration of 100 ng/mL using 90:10 Acetonitrile:Water .

  • Causality Check: In HILIC, injecting a sample dissolved in >20% water causes a localized disruption of the delicate water-enriched partitioning layer on the stationary phase. This leads to severe peak splitting and early elution. Matching the sample diluent to the initial mobile phase conditions is mandatory for peak symmetry.

Phase 2: Chromatographic Separation

  • Column: Zwitterionic HILIC column (e.g., 2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality Check: The acidic pH (3.0) ensures both the primary and tertiary amines remain fully protonated, standardizing their interaction with the stationary phase via cation exchange and hydrophilic partitioning.

  • Gradient Program:

    • 0.0 - 1.0 min: 90% B (Isocratic hold to trap polar analytes)

    • 1.0 - 5.0 min: Linear decrease to 50% B (Increasing water elutes the polar compound)

    • 5.0 - 6.0 min: Hold at 50% B

    • 6.0 - 6.1 min: Return to 90% B

    • 6.1 - 12.0 min: Re-equilibration.

  • Self-Validation Check: HILIC columns require at least 10-15 column volumes for the hydration layer to re-establish. Shortening the 6-minute re-equilibration step will cause drifting retention times in subsequent injections.

Phase 3: Mass Spectrometry (ESI+ MRM)

  • Source Parameters: Positive Electrospray Ionization (ESI+), Capillary Voltage: 3.5 kV, Desolvation Temp: 400°C.

  • MRM Transitions:

    • Quantifier Ion: m/z 165.1 → 148.1 (Collision Energy: 15 eV). Tracks the neutral loss of ammonia.

    • Qualifier Ion: m/z 165.1 → 120.1 (Collision Energy: 25 eV). Tracks the cleavage of the N,N-dimethyl group.

  • Self-Validation Check: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard across all biological or synthetic samples to confirm peak purity and the absence of co-eluting isomers.

References

  • Agilent Technologies. "Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC". Agilent Application Notes.
  • Perrier, A., et al. "Systematic comparison of sensitivity between hydrophilic interaction liquid chromatography and reversed phase liquid chromatography coupled with mass spectrometry". ResearchGate.
  • "An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines". ResearchGate.

Sources

Comparative

4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride vs 4-(aminomethyl)-N-methylaniline dihydrochloride in drug design

In modern small-molecule drug discovery, the selection of terminal functional groups and linker building blocks dictates both the target binding affinity and the pharmacokinetic profile of the candidate. Aniline derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern small-molecule drug discovery, the selection of terminal functional groups and linker building blocks dictates both the target binding affinity and the pharmacokinetic profile of the candidate. Aniline derivatives bearing an aminomethyl handle are highly versatile scaffolds. The aminomethyl group serves as a highly reactive primary amine for amide coupling, while the substituted aniline acts as a tunable pharmacophore.

This guide provides an objective, data-driven comparison between two commercially available dihydrochloride building blocks: Compound A (4-(aminomethyl)-N,N,2-trimethylaniline) 1 and Compound B (4-(aminomethyl)-N-methylaniline) 2. By analyzing their divergent physicochemical properties—driven by steric and electronic effects—we outline their strategic applications in medicinal chemistry.

Section 1: Structural & Physicochemical Profiling

The fundamental difference between these two compounds lies in their substitution patterns, which drastically alter their 3D conformation and electronic distribution.

  • Compound A (4-(aminomethyl)-N,N,2-trimethylaniline): Features a tertiary amine (N,N-dimethyl) and an ortho-methyl group (position 2). The steric bulk of the ortho-methyl group forces the N,N-dimethyl group to twist out of the plane of the benzene ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) 3, prevents the nitrogen's lone pair from delocalizing into the aromatic π-system. Consequently, the aniline nitrogen becomes significantly more basic (higher pKa) and the molecule adopts a rigid, three-dimensional geometry.

  • Compound B (4-(aminomethyl)-N-methylaniline): Features a secondary amine (N-methyl) with no ortho-substituents. The N-methyl group remains coplanar with the aromatic ring, allowing full resonance delocalization. This results in a less basic aniline nitrogen and a flatter molecular profile, while retaining a hydrogen bond donor (N-H).

Table 1: Comparative Physicochemical Properties

PropertyCompound A (N,N,2-trimethyl)Compound B (N-methyl)Pharmacological Implication
Aniline Type Tertiary (Twisted)Secondary (Planar)Dictates 3D spatial occupancy in binding pockets.
Aniline pKa (est.) ~ 6.0 - 6.5 (Higher)~ 4.8 (Lower)Compound A is more readily protonated at physiological pH.
H-Bond Donors 1 (Primary amine only)2 (Primary & Secondary amines)Compound B can form crucial hinge-binding interactions.
Regioselectivity 100% (Tertiary N is unreactive)High (Secondary N is less reactive)Compound A prevents over-acylation during library synthesis.
Section 2: Pharmacological Implications & Target Binding

The conformational differences between A and B directly impact how they interact with biological targets and metabolizing enzymes.

  • Target Binding & Shape Complementarity: Compound B's planar structure is ideal for intercalating into narrow, flat hydrophobic pockets, such as the ATP-binding hinge region of kinases. Its secondary amine can act as a critical hydrogen bond donor to the protein backbone. Conversely, Compound A's twisted conformation creates a distinct vector that can exploit shallow, three-dimensional allosteric pockets where planar molecules fail to achieve optimal Van der Waals contacts.

  • Metabolic Stability (ADME): Secondary amines like Compound B are highly susceptible to CYP450-mediated N-demethylation, often leading to rapid clearance. In Compound A, the ortho-methyl group provides a "buttressing effect" 4, sterically shielding the N,N-dimethyl group from enzymatic oxidation, thereby potentially improving the molecule's metabolic half-life.

Binding A Compound A (Twisted NMe2) P1 Deep Hydrophobic Pocket (Steric Clash) A->P1 Poor Fit (Steric) P2 Shallow/Twisted Pocket (High Affinity) A->P2 Optimal Fit (3D Shape) P3 H-Bond Acceptor Residue (Kinase Hinge) A->P3 No H-Bond Donor B Compound B (Planar NHMe) B->P1 Good Fit (Flat) B->P3 Strong H-Bond (NH Donor)

Conformational and binding differences between twisted (A) and planar (B) aniline derivatives.

Section 3: Experimental Workflows & Protocols

Both compounds are supplied as dihydrochloride salts. When utilizing them in parallel library synthesis (e.g., coupling to a carboxylic acid scaffold), the primary aminomethyl group is the intended site of reaction. The protocol below is designed as a self-validating system to ensure absolute regioselectivity.

Protocol: Selective Amide Coupling of Aminomethyl Anilines Objective: To couple the primary amine of Compound A or B to a core scaffold while avoiding side reactions at the aniline nitrogen.

  • Scaffold Activation: Dissolve the carboxylic acid scaffold (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and stir for 10 minutes at room temperature to form the active ester.

  • Free-Basing the Building Block: In a separate vial, suspend Compound A or B dihydrochloride (1.1 eq) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality Note: 4.0 equivalents of DIPEA are strictly required. Two equivalents are immediately consumed neutralizing the dihydrochloride salt, while the remaining base ensures the primary aliphatic amine remains fully deprotonated and nucleophilic.

  • Kinetic Coupling: Add the free-based amine solution to the activated scaffold dropwise at 0°C.

    • Causality Note: This temperature control ensures kinetic selectivity, favoring the highly nucleophilic aliphatic primary amine (pKa ~9.5) over the less reactive aromatic amine (pKa ~4.8). This is especially critical for Compound B, which possesses a reactive secondary aniline.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature. Monitor via LC-MS. Compound A will show absolute regioselectivity (tertiary amines cannot form amides). Compound B should show >95% selectivity for the primary amine due to the established kinetic controls.

  • Purification: Quench with water, extract with EtOAc, and purify via preparative HPLC to isolate the target compound.

Workflow Step1 1. Scaffold Activation (Carboxylic Acid + HATU/DIPEA) Step2A 2a. Add Compound A (Sterically Hindered Aniline) Step1->Step2A Step2B 2b. Add Compound B (Planar Aniline) Step1->Step2B Step3 3. Selective Amide Bond Formation (via Primary Aminomethyl) Step2A->Step3 Step2B->Step3 Step4 4. LC-MS/HPLC Purification (Validate Regioselectivity) Step3->Step4 Step5 5. In Vitro Screening (Target Affinity & ADME) Step4->Step5

Parallel synthesis workflow for coupling aminomethyl anilines to a carboxylic acid scaffold.

References
  • ResearchGate. "The basicity of substituted N,N‐dimethylanilines in solution and in the gas phase". ResearchGate Publications. Available at: [Link]

  • University of Regensburg. "Buttressing Effect in the Halogen‐Lithium Exchange in ortho‐Bromo‐N,N‐dimethylanilines and Related Naphthalenes". Uni-Regensburg Research. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride

For laboratory professionals dedicated to advancing pharmaceutical research, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed protoc...

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Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals dedicated to advancing pharmaceutical research, the responsible management of chemical waste is a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride (CAS No. 1308650-38-5), a compound that, like many aniline derivatives, requires careful handling due to its potential hazards. While specific disposal data for this exact dihydrochloride salt is limited, this document synthesizes established procedures for structurally similar aromatic amines and aligns with federal and local hazardous waste regulations to ensure maximum safety and compliance.

The inherent reactivity and toxicity of aniline-based compounds necessitate a disposal plan that is both rigorous and clearly understood. The procedures outlined below are designed to mitigate risks of chemical exposure, environmental contamination, and dangerous chemical reactions. Adherence to these protocols is not merely a matter of regulatory compliance; it is a fundamental aspect of our shared responsibility as scientists to protect ourselves, our colleagues, and the environment.

Pre-Disposal Planning and Waste Accumulation

Proper disposal begins long before the waste container is full. A proactive approach to waste management minimizes risks and ensures a seamless and compliant disposal process.

Essential Pre-Disposal Steps:
  • Hazard Assessment: Before beginning any experiment that will generate this waste, a thorough risk assessment should be conducted. 4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride is classified with acute toxicity (oral, dermal, and inhalation), skin irritation, and serious eye irritation.[1] Aniline and its derivatives are also known for their potential to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[2][3]

  • Designate a Hazardous Waste Accumulation Area: All waste containing this compound must be collected in a designated, well-ventilated, and secure area. This location should be clearly marked with appropriate hazard signage.

  • Use of a Dedicated Waste Container:

    • Container Type: Employ a chemically resistant container, such as a glass bottle or a lined metal drum, that can be securely sealed.[2]

    • Labeling: The container must be labeled immediately upon the first addition of waste. The label should clearly state "Hazardous Waste" and include the full chemical name: "4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride".[4]

    • Segregation: This waste stream should not be mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it segregated from strong oxidizing agents (e.g., nitrates, perchlorates, chlorine bleaches) and strong acids, with which anilines can react violently.[2][5]

ParameterSpecificationRationale
Waste Container Glass or other non-reactive, sealable container.Prevents chemical degradation of the container and release of vapors.
Labeling "Hazardous Waste" + Full Chemical NameEnsures proper identification for handling and disposal, as required by regulations.
Storage Location Designated, secure, and well-ventilated area.Minimizes risk of accidental exposure and unauthorized access.
Segregation Keep separate from incompatible materials.Prevents dangerous chemical reactions, such as ignition or gas evolution.[2][5]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to prevent exposure and environmental contamination.

Spill Cleanup Steps:
  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the immediate area. If it is safe to do so, increase ventilation to the area. For major spills, contact your institution's emergency responders.[2]

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical splash goggles, and chemical-resistant gloves (e.g., butyl rubber or Viton). For larger spills, respiratory protection may be necessary.[6]

  • Contain the Spill: For liquid spills, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.[4][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a suitable decontaminating solution, followed by soap and water.[4]

  • Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be placed in the hazardous waste container.

G cluster_predisposal Pre-Disposal Phase cluster_generation Waste Generation & Collection cluster_disposal Final Disposal Phase A Hazard Assessment & PPE Selection B Designate Waste Accumulation Area A->B C Prepare Labeled, Segregated Waste Container B->C D Collect Waste in Designated Container C->D F Seal Container & Verify Label D->F E Manage Spills Immediately E->D G Arrange Pickup with Licensed Waste Contractor F->G H Transport to a RCRA-approved Treatment, Storage, and Disposal Facility (TSDF) G->H I Maintain Disposal Records H->I l1 Chemical Waste Disposal Lifecycle

Caption: Chemical Waste Disposal Lifecycle

By adhering to this structured disposal protocol, researchers can ensure they are not only compliant with all relevant safety and environmental regulations but are also upholding the highest standards of laboratory practice. The responsible management of chemical waste is a direct reflection of a laboratory's commitment to safety and scientific integrity.

References

  • Material Safety Data Sheet - 2,4,5-Trimethylaniline. (n.d.). Cole-Parmer. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • 4-(aminomethyl)-n,n,2-trimethylaniline dihydrochloride (C10H16N2). (n.d.). PubChem. Retrieved from [Link]

  • E-Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. (2024, November 19). Regulations.gov. Retrieved from [Link]

  • Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]

  • Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (2025, December 16). US EPA. Retrieved from [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. (2019, August 21). US EPA. Retrieved from [Link]

  • Aniline - Safety Data Sheet. (2025, April 8). Certa. Retrieved from [Link]

  • 4-(aminomethyl)-2-chloro-N-methylaniline. (2026, March 7). PubChem. Retrieved from [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine Summary. (n.d.). ASHP. Retrieved from [Link]

  • Aniline | Medical Management Guidelines. (n.d.). ATSDR - CDC. Retrieved from [Link]

  • Aniline - Incident management. (2022, August 15). GOV.UK. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
Reactant of Route 2
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4-(aminomethyl)-N,N,2-trimethylaniline dihydrochloride
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